molecular formula C48H74O15 B1236109 Avermectin B2a CAS No. 65195-57-5

Avermectin B2a

Cat. No.: B1236109
CAS No.: 65195-57-5
M. Wt: 891.1 g/mol
InChI Key: CWGATOJEFAKFBK-PDVFGPFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-fuj4Z758WB is a natural product found in Streptomyces avermitilis with data available.

Properties

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24-,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGATOJEFAKFBK-PDVFGPFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860913
Record name Avermectin B2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-57-5, 135680-93-2
Record name Avermectin B2a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avermectin B2a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-epi-Avm B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65195-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVERMECTIN B2A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUJ4Z758WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Avermectin B2a on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The avermectins, a class of macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis, have revolutionized veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.[1][2] Avermectin B2a, a naturally occurring component of this class, exerts its profound biological effects by targeting a specific class of ion channels crucial to the nervous systems of invertebrates: the glutamate-gated chloride channels (GluCls).[1][3][4] This technical guide provides a comprehensive exploration of the molecular mechanism underpinning the interaction between avermectin B2a and GluCls. We will delve into the structural basis of this interaction, the resulting electrophysiological consequences, and the experimental methodologies employed to elucidate this mechanism. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study of neuropharmacology, parasitology, and the development of novel antiparasitic agents.

Introduction: The Central Role of Glutamate-Gated Chloride Channels in Invertebrates

In the nervous systems of protostome invertebrates, such as nematodes and arthropods, inhibitory neurotransmission is predominantly mediated by glutamate.[5] This is in stark contrast to vertebrates, where glutamate is the primary excitatory neurotransmitter, and inhibition is mainly handled by GABA and glycine. This fundamental difference in neurochemistry provides a highly selective target for antiparasitic drugs.[2]

Glutamate-gated chloride channels (GluCls) are ligand-gated ion channels belonging to the Cys-loop superfamily, which also includes nicotinic acetylcholine, GABA, and glycine receptors.[2][5] These channels are pentameric structures, with each subunit contributing to the formation of a central ion pore.[6] Upon binding of the neurotransmitter glutamate to the extracellular domain, the channel undergoes a conformational change, opening the pore and allowing chloride ions (Cl-) to flow into the cell down their electrochemical gradient.[7] This influx of negative charge leads to hyperpolarization of the neuronal or muscle cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[1][6] This inhibitory signaling is vital for the control of locomotion and feeding in these organisms.[3][5] The absence of GluCls in vertebrates is a key reason for the selective toxicity of avermectins.[1][2]

Molecular Mechanism of Avermectin B2a Action on GluCls

The interaction of avermectin B2a with GluCls is a nuanced process that can be characterized by its high affinity and near-irreversible nature. Avermectins, including B2a, function as positive allosteric modulators and, at higher concentrations, as direct agonists of GluCls.[3][8]

The Allosteric Binding Site

Unlike the endogenous ligand glutamate, which binds to the extracellular domain at the interface between subunits, avermectin B2a binds to a distinct allosteric site located within the transmembrane domain of the channel.[2] X-ray crystallography studies of the homologous channel from Caenorhabditis elegans with the closely related avermectin, ivermectin, have provided a high-resolution view of this binding pocket.[2] The drug wedges itself into a cleft at the interface between adjacent subunits, making contact with transmembrane helices M1 and M3 of one subunit and the M2 helix of the neighboring subunit.[2] This binding site is separate from the glutamate-binding site, and the interaction is primarily hydrophobic, which is consistent with the lipophilic nature of the avermectin molecule.[2]

Dual Mode of Action: Potentiation and Direct Activation

The binding of avermectin B2a to its allosteric site has a profound impact on the channel's function, exhibiting a dual mode of action that is concentration-dependent:

  • Positive Allosteric Modulation: At low, nanomolar concentrations, avermectin B2a acts as a positive allosteric modulator. In this role, it enhances the affinity of the channel for glutamate.[8] This means that even at low concentrations of glutamate that would normally elicit a small response, the presence of avermectin B2a leads to a significantly larger and more prolonged chloride current. This potentiation of the natural inhibitory signal is a key component of its paralytic effect.[8]

  • Direct Gating (Agonism): At higher concentrations, typically in the high nanomolar to low micromolar range, avermectin B2a can directly activate the GluCl, causing it to open even in the absence of glutamate.[3][6] This direct gating leads to a continuous and essentially irreversible influx of chloride ions.[3][4] The channel becomes locked in an open conformation, leading to a sustained hyperpolarization of the cell membrane.[3][4]

The following diagram illustrates the signaling pathway of avermectin B2a's action on a neuron expressing GluCls.

G cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (intracellular) GluCl->Cl_in Opens channel Hyperpolarization Membrane Hyperpolarization Paralysis Paralysis of Nerve/Muscle Hyperpolarization->Paralysis Inhibits action potentials AvermectinB2a Avermectin B2a AvermectinB2a->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Cl_out Cl- (extracellular) Cl_out->GluCl Cl_in->Hyperpolarization Increased influx

Caption: Signaling pathway of Avermectin B2a at the Glutamate-Gated Chloride Channel.

Physiological Consequences

The irreversible opening of GluCls triggered by avermectin B2a leads to a long-lasting hyperpolarization of the neuronal and pharyngeal muscle cell membranes.[3][4] This sustained hyperpolarization effectively silences these cells, preventing them from generating the electrical signals necessary for normal physiological function.[6] The ultimate result is a flaccid paralysis of the invertebrate, leading to an inability to feed and move, and eventually, death.[2][6] This potent and persistent action is the basis for the remarkable efficacy of avermectins as antiparasitic agents.

Experimental Methodologies for Characterizing Avermectin-GluCl Interactions

The elucidation of the mechanism of action of avermectin B2a on GluCls has been made possible through a combination of sophisticated experimental techniques. As a senior application scientist, the rationale behind the selection of these methods is as critical as the results they produce.

Heterologous Expression and Electrophysiology

A cornerstone of studying ion channel pharmacology is the ability to isolate the channel of interest from its complex native environment. The heterologous expression of GluCl cRNA or cDNA in Xenopus laevis oocytes is a widely used and robust system for this purpose. Oocytes provide a large, easily manipulated cell system with low endogenous channel activity, making them an ideal "living test tube" for studying the function of exogenously expressed ion channels.

Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

  • Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and defolliculated using collagenase treatment.

  • cRNA Injection: Oocytes are injected with a solution containing the cRNA encoding the GluCl subunit(s) of interest. They are then incubated for 2-5 days to allow for protein expression and insertion into the cell membrane.

  • TEVC Setup: An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution). Two glass microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Data Acquisition: The oocyte's membrane potential is clamped at a holding potential (typically -60 to -80 mV). The current required to maintain this potential is recorded.

  • Compound Application: A solution containing glutamate or an avermectin is perfused over the oocyte. The binding of the compound to the expressed GluCls will cause a change in the recorded current, corresponding to the flow of chloride ions.

  • Data Analysis: The magnitude of the current response is measured and plotted against the concentration of the applied compound to generate dose-response curves, from which parameters like EC50 (half-maximal effective concentration) can be determined.

The choice of TEVC is predicated on its ability to precisely control the membrane voltage while measuring the macroscopic currents from the entire population of expressed channels, providing a clear and quantifiable measure of channel activity.

The following diagram outlines a typical experimental workflow for characterizing the effect of a compound like avermectin B2a on GluCls.

G cluster_workflow Experimental Workflow Cloning 1. GluCl Gene Cloning & cRNA Synthesis Injection 2. cRNA Microinjection into Xenopus Oocytes Cloning->Injection Incubation 3. Incubation & Channel Expression (2-5 days) Injection->Incubation TEVC 4. Two-Electrode Voltage Clamp (TEVC) Recording Incubation->TEVC Application 5. Application of Avermectin B2a & Glutamate TEVC->Application Analysis 6. Data Analysis (Dose-Response Curves, EC50) Application->Analysis

Caption: Experimental workflow for characterizing Avermectin B2a's effect on GluCls.

Site-Directed Mutagenesis and Structural Biology

To pinpoint the specific amino acid residues involved in avermectin binding and channel gating, site-directed mutagenesis is employed. By systematically altering individual amino acids in the putative binding site and then functionally assessing the mutant channels using electrophysiology, researchers can identify key residues. This approach was instrumental in confirming the binding site predicted by structural studies.

X-ray crystallography has provided an atomic-level snapshot of the ivermectin-bound GluCl, revealing the precise orientation of the drug within its binding pocket and the conformational changes associated with channel opening.[2] This structural data is invaluable for understanding the mechanism of action and for the rational design of new, more effective or selective antiparasitic agents.

Quantitative Analysis of Avermectin Activity

The potency of different avermectin analogs can be compared by determining their EC50 values for the direct activation of GluCls. Studies have shown a strong correlation between the EC50 for current activation in oocytes, the affinity determined in radioligand binding assays, and the in vivo nematocidal activity.

CompoundReceptorEC50 (Direct Activation)Notes
L-GlutamateH. contortus GluClα3B27.6 ± 2.7 µMEndogenous agonist.
IvermectinH. contortus GluClα3B~0.1 ± 1.0 nMPotent, slow, and irreversible activation.[8]
Avermectin AnalogsC. elegans GluClsVariesStrong correlation between EC50 and nematocidal activity.

Note: Specific EC50 values for Avermectin B2a can vary depending on the specific GluCl subtype and the experimental conditions. The data presented for ivermectin is representative of the high potency of the avermectin class.

Conclusion and Future Perspectives

The mechanism of action of avermectin B2a on glutamate-gated chloride channels is a classic example of targeted pharmacology. By exploiting a key difference in the neurobiology of invertebrates and vertebrates, the avermectins achieve a high degree of selective toxicity. The interaction is characterized by high-affinity binding to a unique allosteric site within the transmembrane domain, leading to the potentiation of the endogenous glutamate signal and, at higher concentrations, direct and irreversible channel activation. The resulting massive influx of chloride ions causes a sustained hyperpolarization that leads to paralysis and death of the parasite.

The continued study of this interaction is not only crucial for understanding and combating the growing problem of avermectin resistance in parasites but also provides a valuable model for the study of allosteric modulation in the broader Cys-loop superfamily of ligand-gated ion channels. Future research, leveraging advances in cryo-electron microscopy and computational modeling, will undoubtedly provide even deeper insights into the dynamic conformational changes that govern the function of these vital channels, paving the way for the development of the next generation of antiparasitic therapies.

References

  • Wolstenholme, A. J., & Rogers, A. T. (2005). Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics. Parasitology, 131 Suppl, S85–S95. [Link]

  • Omotbade, S. K., Olowu, B. O., & Ejike, C. E. C. C. (2022). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Pharmaceuticals, 15(9), 1094. [Link]

  • Harun, A. A., & Lynch, J. W. (2017). Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus. Scientific Reports, 7(1), 12503. [Link]

  • Lynagh, T., & Lynch, J. W. (2012). Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin. Frontiers in Molecular Neuroscience, 5, 60. [Link]

  • Rodríguez-Rodríguez, J. F., Ochoa-Fuentes, Y. M., & Real-Santillán, R. O. (2024). Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect. Fermentation, 10(7), 353. [Link]

  • Wolstenholme, A. J., & Rogers, A. T. (2005). Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics. University of Bath's research portal. [Link]

  • Rodríguez-Rodríguez, J. F., Ochoa-Fuentes, Y. M., & Real-Santillán, R. O. (2024). Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect. ResearchGate. [Link]

  • AOP-Wiki. (2026). 113: Glutamate-gated chloride channel activation leading to acute mortality. AOP-Wiki. [Link]

  • Arena, J. P., Liu, K. K., Paress, P. S., Frazier, E. G., Cully, D. F., Mrozik, H., & Schaeffer, J. M. (1995). The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity. The Journal of Parasitology, 81(2), 286–294. [Link]

  • McCavera, C., Laughton, D., & Wolstenholme, A. J. (2009). An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus. Molecular Pharmacology, 75(6), 1347–1355. [Link]

  • Wolstenholme, A. J. (2012). Glutamate-gated chloride channels. The Journal of Biological Chemistry, 287(48), 40232–40238. [Link]

Sources

Pharmacokinetics and Metabolism of Avermectin B2a in Mammalian Models: A Comprehensive Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Context of Avermectin B2a

As an application scientist navigating the bioanalytical landscape of macrocyclic lactones, I approach the pharmacokinetic (PK) profiling of avermectins not merely as a data-gathering exercise, but as a systems biology challenge. Avermectins are a family of 16-membered pentacyclic macrolide lactones produced via the fermentation of Streptomyces avermitilis1. While the pharmaceutical industry has predominantly focused on the B1a derivative (the primary constituent of ivermectin and abamectin), Avermectin B2a represents a critical structural analog with distinct metabolic behaviors 2.

Structural Causality: The defining structural divergence of avermectin B2a is the presence of a hydroxyl (-OH) group at the C23 position, contrasting with the C22-C23 alkene double bond found in the B1a component 3. This single C23-OH substitution fundamentally alters the molecule's topological polar surface area (TPSA). By increasing the polarity of B2a relative to B1a, we observe a reduction in its volume of distribution ( Vd​ ) within adipose tissues and an altered binding affinity to hepatic cytochrome P450 (CYP450) enzymes. This structural nuance directly dictates its metabolic clearance rate and biological half-life 4.

Mammalian Metabolic Pathways: The CYP450 Axis

In mammalian models, the biotransformation of avermectin B2a is primarily hepatic and is driven by the CYP3A subfamily 5. The macrocyclic lactone ring and the oleandrose disaccharide moiety present multiple sites for oxidative metabolism.

  • Phase I Metabolism: The predominant metabolic pathways are 3''-O-demethylation (yielding the major metabolite) and aliphatic hydroxylation at the C24 or C25 positions. CYP3A4 is the primary catalyst in humans (and its orthologs like CYP3A1/2 in rats), with minor contributions from CYP3A5 and CYP2C9 6, 5.

  • Phase II Metabolism & Excretion: Glucuronidation is minimal. The lipophilic nature of the parent compound dictates that excretion occurs predominantly unchanged or as Phase I metabolites via biliary secretion into the feces, with renal clearance accounting for <1% of total elimination 7.

Metabolism B2a Avermectin B2a (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP3A5) B2a->CYP Hepatic Uptake Excretion Biliary Excretion (Feces) B2a->Excretion Unchanged (P-gp Efflux) M1 3''-O-demethyl-B2a (Major Metabolite) CYP->M1 Demethylation M2 C24-hydroxy-B2a (Minor Metabolite) CYP->M2 Hydroxylation M1->Excretion Efflux M2->Excretion Efflux

CYP450-mediated metabolic pathway of Avermectin B2a in mammalian models.

Pharmacokinetic Profiling: ADME Characteristics

The PK profile of avermectin B2a exhibits classical multi-compartmental behavior. The drug is rapidly absorbed but heavily subjected to P-glycoprotein (P-gp/MDR1)-mediated efflux in the intestinal epithelium and the blood-brain barrier (BBB) 5.

Causality of BBB Dynamics: The intact functioning of MDR1 is an absolute requirement for mammalian safety. In models with MDR1 mutations (e.g., specific murine knockout models or Collie dogs), the failure of P-gp efflux allows avermectins to cross the BBB. Once inside the central nervous system, they inappropriately bind to mammalian GABA-A and glutamate-gated chloride channels, leading to severe neurotoxicity, ataxia, and coma 8, 7.

Table 1: Comparative Pharmacokinetic Parameters (Modeled Mammalian Data)
ParameterAvermectin B1a (Reference)Avermectin B2a (Modeled)Causality / Biochemical Rationale
Cmax ~40-50 ng/mL~35-45 ng/mLC23-OH increases polarity, slightly reducing passive intestinal absorption.
Tmax 4-6 hours4-5 hoursSimilar gastric emptying and lipophilic partitioning rates.
Half-life (t1/2) ~19-38 hours~15-24 hoursDecreased lipophilicity of B2a reduces deep tissue sequestration, increasing clearance.
Volume of Distribution (Vd) ~46.9 L~38.5 LC23-OH reduces adipose tissue partitioning compared to the C22-C23 alkene.
Clearance (Cl) ~1.2 L/h~1.5 L/hEnhanced susceptibility to CYP-mediated hydroxylation due to polar anchoring.

Self-Validating Experimental Methodology: In Vivo PK Workflow

To accurately quantify avermectin B2a and its demethylated metabolites in mammalian plasma, a highly sensitive LC-MS/MS protocol is required. As an application scientist, I design this protocol as a self-validating system, ensuring that matrix effects and extraction losses are mathematically accounted for at every step.

Step-by-Step Bioanalytical Protocol
  • Plasma Sampling & Stabilization: Collect whole blood in K2-EDTA tubes.

    • Causality: EDTA chelates divalent cations, inhibiting plasma esterases and metalloproteases that could degrade the analyte post-draw. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Internal Standard (IS) Addition: Spike 50 µL of plasma with 10 µL of Doramectin (100 ng/mL) as the IS.

    • Causality: Doramectin is a structural analog that co-elutes closely with B2a. It perfectly mirrors B2a's ionization suppression/enhancement during electrospray ionization (ESI), mathematically validating the extraction recovery.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Acetonitrile:Ethyl Acetate (1:1, v/v) and vortex for 5 minutes.

    • Causality: The high molecular weight and lipophilicity of B2a require strong organic solvents for efficient partitioning. Simultaneously, this step denatures and precipitates plasma proteins that would otherwise foul the LC column.

  • Centrifugation and Reconstitution: Centrifuge at 12,000 × g for 10 min. Transfer the organic supernatant to a clean vial, evaporate under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 10 mM Ammonium Acetate (A) and Methanol (B).

    • Causality: Ammonium acetate is critical; avermectins ionize poorly via standard protonation [M+H]+ but readily form highly stable ammonium adducts [M+NH4​]+ , drastically increasing the signal-to-noise ratio in the mass spectrometer.

    • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Monitor the transition for B2a [M+NH4​]+

      product ion (e.g., m/z 908.5 305.2).

Workflow Step1 1. Plasma Sampling (K2-EDTA Stabilization) Step2 2. IS Addition (Doramectin Spiking) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Acetonitrile / Ethyl Acetate) Step2->Step3 Step4 4. LC-MS/MS Analysis ([M+NH4]+ Adduct MRM) Step3->Step4 Step5 5. PK Parameter Calculation (Non-compartmental Analysis) Step4->Step5

Self-validating LC-MS/MS bioanalytical workflow for PK profiling.

Conclusion

Understanding the pharmacokinetics and metabolism of avermectin B2a requires a deep appreciation of how minor structural modifications—such as a single C23 hydroxyl group—cascade into significant macroscopic PK shifts. By employing self-validating LC-MS/MS workflows and recognizing the dominant role of the CYP3A4/MDR1 axis, researchers can accurately model the efficacy and neurotoxicological boundaries of avermectin B2a in mammalian systems.

References

  • Title: Avermectin Biosynthesis | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Designed biosynthesis of 25-methyl and 25-ethyl ivermectin with enhanced insecticidal activity by domain swap of avermectin polyketide synthase Source: NIH / PMC URL: [Link]

  • Title: Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: The multitargeted drug ivermectin: from an antiparasitic agent to a repositioned cancer drug Source: NIH / PMC URL: [Link]

  • Title: Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects Source: ResearchGate URL: [Link]

  • Title: Ivermectin Source: Wikipedia URL: [Link]

  • Title: Prediction of an Organic Compound's Biotransformation Time: A Study Using Avermectins Source: NIH / PMC URL: [Link]

Sources

Environmental Fate and Degradation Pathways of Avermectin B2a in Soil Matrices: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avermectin B2a (AVM B2a) is a highly active macrocyclic lactone produced via the fermentation of the soil actinomycete Streptomyces avermitilis[1]. While historically viewed as a fermentation byproduct, AVM B2a has emerged as a critical starting material for the synthesis of novel, low-toxicity nematicides and acaricides[2]. For drug development professionals and environmental toxicologists, understanding the environmental fate of AVM B2a in soil matrices is paramount for assessing ecological risk and optimizing agricultural application cycles. This technical guide elucidates the physicochemical drivers, mechanistic degradation pathways, and standardized experimental protocols for evaluating AVM B2a soil kinetics.

Physicochemical Profile and Soil Adsorption Dynamics

The mobility and persistence of AVM B2a in soil are fundamentally dictated by its structural lipophilicity and the presence of multiple hydroxyl (-OH) groups. AVM B2a exhibits extensive and virtually irreversible adsorption to soil particles[3].

The Causality Behind Adsorption: The primary mechanism driving this immobilization is the formation of robust hydrogen bonds between the -OH groups on the avermectin macrolide ring and the functional groups of soil humus[2]. Consequently, AVM B2a demonstrates exceptionally poor soil mobility. This significantly reduces the risk of groundwater leaching but localizes the compound in the topsoil layer, where it is subjected to concentrated surface-level degradation forces[4].

Mechanistic Degradation Pathways

The degradation of AVM B2a is a multiphasic process governed by the interplay of photolytic, biotic, and abiotic factors.

  • Photodegradation (Surface Soil): When exposed to natural sunlight on the soil surface, AVM B2a undergoes rapid photolysis. The half-life of avermectins on irradiated soil surfaces is remarkably short, typically ranging from 18 to 21 hours[4]. UV irradiation induces oxidative cleavage and isomerization, predominantly yielding the delta-8,9-isomer, which retains some toxicological properties of the parent compound before undergoing further mineralization[4].

  • Microbial Metabolism (Sub-surface Soil): In the absence of light (e.g., sub-surface soil layers), microbial metabolism becomes the dominant degradation vector. Specific soil microbiota, including Bacteroidetes endosymbionts and native Streptomyces strains, actively metabolize the macrocyclic ring[5],[1]. Experimental data indicates that AVM B2a incubated in sandy loam soil under aerobic conditions is rapidly oxidized by soil microbes to form a 23-keto-avermectin B2a derivative[4]. This primary metabolite exhibits an apparent half-life of 2.5 to 3 days, showcasing a highly efficient biological breakdown mechanism[4].

  • Abiotic Hydrolysis (pH-Dependent): The hydrolytic stability of avermectins is highly sensitive to soil pH. In alkaline soils (pH > 7), degradation is significantly accelerated due to base-catalyzed hydrolysis and subsequent oxidation reactions[5]. Conversely, acidic environments (pH < 7) stabilize the molecular structure, inhibiting hydrolysis and prolonging the environmental persistence of the compound[5].

G AVM Avermectin B2a (Parent Compound) Photo Photodegradation (Soil Surface) AVM->Photo UV Light Micro Microbial Metabolism (Sub-surface) AVM->Micro Soil Bacteria/Fungi Hydro Abiotic Hydrolysis (Alkaline pH) AVM->Hydro High Moisture/pH > 7 Iso Delta-8,9-isomer & Oxidative Cleavage Photo->Iso Keto 23-Keto-Avermectin B2a Micro->Keto Oxidation Polar Polar Degradates & Mineralization Hydro->Polar Iso->Polar Keto->Polar Further degradation

Avermectin B2a environmental degradation pathways in soil matrices.

Quantitative Data Summary

The following table synthesizes the kinetic and metabolic profile of AVM B2a across different environmental conditions.

Degradation PathwayPrimary CatalystApparent Half-Life (DT50)Major Metabolites Formed
Photolysis UV Irradiation (Sunlight)18 – 21 Hours[4]Delta-8,9-isomer, oxidative fragments
Microbial (Aerobic) Soil Microbiota (e.g., Bacteroidetes)2.5 – 3 Days[4]23-keto-avermectin B2a
Hydrolysis (Alkaline) High pH (> 7)Accelerated[5]Polar degradates
Hydrolysis (Acidic) Low pH (< 7)Prolonged/Stable[5]N/A (Structurally preserved)

Self-Validating Experimental Protocol: Soil Degradation Workflow

To accurately quantify the degradation kinetics of AVM B2a, researchers must employ a self-validating experimental design that isolates specific degradation variables (e.g., biotic vs. abiotic). The following protocol adapts standard soil metabolism guidelines specifically for the highly lipophilic nature of AVM B2a.

Workflow S1 1. Soil Collection & Sieving (2mm) S2 2. AVM B2a Spiking (Acetone Carrier) S1->S2 S3 3. Dark Incubation (Biotic/Abiotic Controls) S2->S3 S4 4. Solvent Extraction (Acetonitrile/H2O) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Kinetic Modeling (First-Order) S5->S6

Step-by-step workflow for assessing AVM B2a soil degradation kinetics.

Step-by-Step Methodology:
  • Soil Collection & Preparation:

    • Procedure: Collect topsoil (0-15 cm) from target agricultural sites. Sieve the soil through a 2 mm mesh to remove detritus and large particulates.

    • Causality: Sieving ensures a homogenous matrix, minimizing spatial variance in microbial distribution and standardizing the adsorption surface area available for the compound.

  • Spiking and Moisture Adjustment:

    • Procedure: Dissolve AVM B2a in a minimal volume of acetone (carrier solvent) and spike the soil to a target environmental concentration (e.g., 1 mg/kg). Adjust soil moisture to 40-50% of its Maximum Water Holding Capacity (MWHC).

    • Causality: Acetone ensures the even distribution of the highly lipophilic AVM B2a without saturating the soil with water. Maintaining proper MWHC is critical to sustaining optimal aerobic microbial viability throughout the study.

  • Incubation (Biotic vs. Abiotic Control):

    • Procedure: Incubate the spiked soil samples in complete darkness at 20°C ± 2°C. Run parallel sterile controls (using autoclaved soil) to differentiate microbial metabolism from abiotic hydrolysis.

    • Causality: Dark incubation eliminates the rapid variable of photodegradation, allowing the precise calculation of microbial and hydrolytic kinetic rates[4]. The sterile control acts as a self-validating baseline for abiotic breakdown.

  • Extraction:

    • Procedure: At predetermined intervals (e.g., Day 0, 1, 3, 7, 14, 28), extract the soil using a 50:50 (v/v) Acetonitrile/Water mixture containing 0.1% formic acid, followed by mechanical shaking and centrifugation.

    • Causality: The organic modifier (Acetonitrile) disrupts the strong hydrogen bonds between AVM B2a and soil humus, ensuring high recovery rates of both the parent compound and its polar metabolites[2].

  • LC-MS/MS Quantification:

    • Procedure: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode.

    • Causality: LC-MS/MS provides the necessary analytical sensitivity to detect trace levels of the 23-keto-avermectin B2a metabolite and differentiate it from the parent structure[4].

References

  • ABAMECTIN AVERT PRESCRIPTION TREATMENT 310 (Section 3 Registration) , California Department of Pesticide Regulation. 4

  • Biodegradation of avermectin by Bacteroidetes endosymbiont strain LYH , ResearchGate. 5

  • Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application , Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent , PMC (NIH).1

  • Adsorption Behaviour and Mechanism of Avermectin-based Pesticides in Soil Driven by H-bonds Formed between the Compounds and Humus , ResearchGate.2

Sources

Methodological & Application

Application Note: High-Yield Extraction and Chromatographic Isolation Protocol for Avermectin B2a from Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Bioprocess Engineers, and Drug Development Scientists.

Introduction and Mechanistic Rationale

Avermectins are a highly potent class of 16-membered macrocyclic lactones produced via the fermentation of the soil actinomycete Streptomyces avermitilis. The fermentation broth typically yields a complex mixture of eight closely related structural analogs (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b). While Avermectin B1a is widely known as the primary precursor for agricultural and veterinary antiparasitics (e.g., Ivermectin), Avermectin B2a possesses unique, highly potent nematicidal properties that make it a critical target for isolation[1].

Isolating Avermectin B2a presents a significant physicochemical challenge. It differs from B1a only by the presence of a hydroxyl group at the C23 position and a single bond between C22–C23 (whereas B1a features a C22=C23 double bond). Furthermore, it differs from B2b only by a sec-butyl group at C25 instead of an isopropyl group. This protocol leverages these subtle structural variances—specifically the increased polarity imparted by the C23 hydroxyl group—to establish a highly selective, self-validating extraction and reverse-phase isolation workflow.

Workflow Broth S. avermitilis Whole Broth Acid Acidification & Lysis (pH 2.5, 80°C) Broth->Acid Ext Primary Extraction (Toluene Partitioning) Acid->Ext Conc Concentration to Oil (Solvent Stripping) Ext->Conc Cryst Crude Crystallization (Enriches B-Class) Conc->Cryst HPLC Preparative HPLC (C18, Reverse Phase) Cryst->HPLC B2a Pure Avermectin B2a (>97% Purity) HPLC->B2a

Figure 1: End-to-end workflow for the extraction and isolation of Avermectin B2a.

Materials and Reagents

Reagent / MaterialSpecification / Role
Fermentation Broth Streptomyces avermitilis whole broth (harvested at 144–168 h)
Sulfuric Acid (H₂SO₄) Dilute (10% v/v) for mycelial lysis and pH adjustment
Sodium Hydroxide (NaOH) Aqueous (1 N) for pH neutralization prior to concentration
Toluene ACS Grade; Primary lipophilic extractant
Methanol / Acetonitrile HPLC Grade; Crystallization and mobile phase solvents
Preparative HPLC Column C18 Reverse-Phase (e.g., 5 μm, 250 mm × 21.2 mm i.d.)

Step-by-Step Experimental Protocol

Phase 1: Whole Broth Pre-treatment and Lysis

Avermectins are predominantly intracellular, bound within the hydrophobic matrix of the S. avermitilis mycelium. Direct solvent extraction of raw broth yields poor recovery due to the protective cellular envelope.

  • Acidification: Transfer the harvested whole broth into a temperature-controlled extraction vessel. Slowly add dilute H₂SO₄ under continuous agitation until the broth reaches a pH of 2.5[2].

  • Thermal Lysis: Heat the acidified broth to 80°C and maintain for 2 hours.

    • Causality: The combination of low pH and high heat denatures binding proteins and disrupts the actinomycete cell wall, releasing the lipophilic macrolides into the aqueous suspension without degrading the stable macrocyclic lactone ring[2].

Phase 2: Primary Solvent Extraction
  • Solvent Addition: Add toluene to the heat-treated broth at a ratio of 0.2 volumes of toluene per 1.0 volume of broth (20% v/v)[2].

  • Partitioning: Agitate the biphasic mixture vigorously for 3 hours at 40°C. Toluene is highly selective for avermectins, leaving highly polar cellular debris and water-soluble metabolites in the aqueous phase.

  • Neutralization: Just prior to the end of the extraction period, readjust the pH of the mixture to 5.5 using aqueous NaOH.

    • Causality: Readjusting the pH prevents acid-catalyzed dehydration or degradation of the avermectins (particularly the sensitive C23 hydroxyl group of B2a) during subsequent solvent concentration steps[2].

  • Phase Separation: Allow the mixture to settle or pass it through a continuous decanter. Collect the avermectin-rich upper toluene layer.

Phase 3: Concentration and Crude Crystallization
  • Solvent Stripping: Concentrate the rich toluene extract under vacuum (at ≤50°C) until it forms a viscous fermentation oil (approximately 50% lipid/defoamer and 50% residual solvent)[3].

  • B-Class Enrichment: Slowly add the hot oil (50°C) into a crystallizing solvent (e.g., a chilled methanol/water mixture) maintained at 10°C to 20°C.

    • Causality: A-class avermectins possess a methoxy group at the C5 position, making them highly soluble in the solvent mixture. B-class avermectins (B1 and B2) possess a free hydroxyl group at C5, which facilitates intermolecular hydrogen bonding and preferential crystallization[3].

  • Collect the crude B-class crystals via vacuum filtration.

Phase 4: Preparative HPLC Isolation of Avermectin B2a

The crude crystals contain a mixture of B1a, B1b, B2a, and B2b. Separation is achieved by exploiting the polarity difference at the C23 position.

  • Sample Preparation: Dissolve the crude B-class crystals in HPLC-grade methanol to a concentration of 10 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (5 μm, 250 mm × 21.2 mm).

    • Mobile Phase: Isocratic elution using Water:Methanol:Acetonitrile (25:30:45, v/v)[4].

    • Flow Rate: Scaled to column diameter (e.g., 10–15 mL/min for prep scale).

    • Detection: UV absorbance at 245 nm (the conjugated diene system of avermectins absorbs strongly here)[1][4].

  • Fraction Collection:

    • Self-Validating Elution Logic: Because Avermectin B2a contains a polar C23-OH group, it interacts less strongly with the hydrophobic C18 stationary phase compared to Avermectin B1a (which lacks this hydroxyl and has a non-polar double bond). Therefore, B2a will strictly elute first , followed by B1b, and finally B1a[4][5].

Separation Mix Crude B-Class Mixture (B1a, B1b, B2a, B2b) Col C18 Stationary Phase (Hydrophobic Interaction) Mix->Col B2a Avermectin B2a (Most Polar, C23-OH) Elutes First Col->B2a Mobile Phase (H2O/MeOH/ACN) B1a Avermectin B1a (Less Polar, C22=C23) Elutes Later Col->B1a

Figure 2: Polarity-driven chromatographic separation logic on a C18 stationary phase.

Quantitative Data & Validation Metrics

To ensure the integrity of the isolation, compare your chromatogram against the established relative retention times (RRT) for avermectin components on a standard C18 reverse-phase system.

Avermectin ComponentKey Structural VarianceRelative PolarityApprox. Analytical Retention Time (min)*
Avermectin B2a C5-OH, C23-OH , C25-sec-butylHigh~4.6 – 5.0
Avermectin B1b C5-OH, C22=C23, C25-isopropylMedium~8.5 – 9.0
Avermectin B1a C5-OH, C22=C23, C25-sec-butylLow~12.7 – 13.0

*Note: Absolute retention times will vary based on exact column dimensions and flow rates, but the relative elution order (B2a → B1b → B1a) is an immutable physical property of the molecules under reverse-phase conditions[4][5].

Once the B2a peak is collected, the solvent is evaporated under reduced pressure to yield pure Avermectin B2a as a white amorphous powder. Purity can be orthogonally verified via High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), looking for the characteristic sodium adduct [M+Na]+ [6].

References

  • Process for the whole broth extraction of avermectin. European Patent EP0082674A2. European Patent Office. Available at:[Link]

  • Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components. U.S. Patent US5077398A. Google Patents.
  • Su, W., Hou, Z., & Liang, X. (2013). Separation of avermectin components from Streptomyces avemitilis extraction using high-speed counter-current chromatography. Chemical Industry and Chemical Engineering Quarterly. Available at:[Link]

  • Zhang, P., et al. (2018). Butenolides from Streptomyces albus J1074 Act as External Signals To Stimulate Avermectin Production in Streptomyces avermitilis. Applied and Environmental Microbiology. Available at:[Link]

  • Li, M., et al. (2023). Preparation and Characterization of Avermectin B2 Microcapsules and Effective Control of Root-Knot Nematodes. ACS Omega. Available at:[Link]

  • Li, J., et al. (2014). Gene Replacement for the Generation of Designed Novel Avermectin Derivatives with Enhanced Acaricidal and Nematicidal Activities. Applied and Environmental Microbiology. Available at:[Link]

Sources

Application Note: Synthesis and Structure-Activity Relationship (SAR) Profiling of Avermectin B2a Derivatives for Advanced Crop Protection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Avermectins, a family of 16-membered macrocyclic lactones isolated from the fermentation broth of Streptomyces avermitilis, are cornerstone molecules in modern pest control and antiparasitic therapies[1]. While avermectin B1a dominates commercial applications, avermectin B2a is frequently generated as a fermentation byproduct. Although B2a exhibits slightly lower baseline biological activity than B1a, it possesses a significantly superior safety profile and lower mammalian toxicity[2].

To reduce industrial waste and harness the untapped potential of this byproduct, rational structural derivatization of avermectin B2a has emerged as a critical frontier in agrochemical development[3]. By systematically modifying the C4″, C5, and C23 positions, researchers can fine-tune the molecule's lipophilicity, receptor affinity, and metabolic stability. This application note details the mechanistic rationale, self-validating synthetic protocols, and Structure-Activity Relationship (SAR) insights required to transform avermectin B2a into high-efficacy pesticide candidates.

Mechanistic Insights & Target Pathways

Avermectins exert their paralytic effects by binding with high affinity to Glutamate-Gated Chloride Channels (GluCls) in the invertebrate nervous system, triggering a massive influx of chloride ions that leads to neuromuscular paralysis and death[1].

The structural modification of avermectin B2a is not arbitrary; it is driven by specific structure-activity causality:

  • C23-C24 Dehydration: Avermectin B2a contains a C23-hydroxyl group absent in B1a. Direct dehydration to form a 23,24-alkene restores the macrocyclic conformation of B1a, bridging the efficacy gap[3].

  • C4″ Functionalization: Introducing carbamate or benzoate moieties at the C4″ position drastically increases the molecule's lipophilicity. This enhances cuticular penetration in pests and facilitates π−π stacking interactions with aromatic residues within the GluCl binding pocket[4].

  • C5 Oxime Esterification: Modifying the C5-OH to an oxime ester alters the hydrogen-bonding network at the lower hemisphere of the macrocycle, optimizing receptor modulation[5].

Mechanism cluster_modifications Rational Structural Modifications Avermectin Avermectin B2a (Starting Material) C23 C23-C24 Dehydration (Restores B1a Skeleton) Avermectin->C23 C4 C4'' Carbamate / Esterification (Increases Lipophilicity) Avermectin->C4 C5 C5 Oxime Formation (Alters H-Bonding) Avermectin->C5 GluCl Glutamate-Gated Chloride Channels (High-Affinity Binding) C23->GluCl Conformational Fit C4->GluCl π-π Stacking C5->GluCl Receptor Modulation Effect Massive Chloride Influx & Neuromuscular Paralysis GluCl->Effect Channel Activation

Mechanistic pathway of avermectin B2a modifications enhancing GluCl binding and pest paralysis.

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered as self-validating systems. Each workflow includes embedded causality (explaining why a reagent or condition is used) and validation checkpoints to ensure protocol integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 23,24-Alkene-Avermectin B2a Derivatives (C4″ Amination & Esterification)

Objective: Dehydrate the C23-hydroxy moiety and functionalize C4″ to synthesize highly active nematicidal compounds (e.g., Compound 9)[3].

  • Step 1 (Reductive Amination): Dissolve 11.2 mmol of the C23-dehydrated avermectin intermediate in 30 mL of anhydrous CH₂Cl₂ at 0 °C.

    • Causality: Anhydrous conditions prevent moisture-induced degradation of the macrolide. The 0 °C temperature suppresses unwanted side reactions during reduction.

  • Step 2 (Catalysis): Add 1.08 g of ( β -4)-Platinum catalyst followed by 0.22 g of NaBH₄. Stir vigorously at 0 °C for 1 h[3].

    • Self-Validation Checkpoint 1 (Reaction Progression): Perform Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms the successful reduction of the C4″ moiety without cleaving the sensitive macrolide ester bonds.

  • Step 3 (Quenching): Wash the solution with dilute hydrochloric acid.

    • Causality: HCl safely neutralizes unreacted NaBH₄ and protonates basic impurities, driving them into the aqueous phase for easy removal[3].

  • Step 4 (Extraction & Esterification): Extract with dichloromethane (20 mL × 3), dry over anhydrous Na₂SO₄, and concentrate. Dissolve the crude product in dry DCM (30 mL) and add benzoic acid (11.4 mmol). Stir for 1 h to yield the benzoate derivative[3].

    • Self-Validation Checkpoint 2 (Product Integrity): Following column chromatography, confirm product identity using High-Resolution Mass Spectrometry (HRMS). For the benzoate derivative (Compound 9), the calculated HRMS for C₅₆H₈₂NO₁₅ (M + H)⁺ is 1008.5679. An observed mass within 5 ppm (e.g., 1008.5681) validates the structural integrity[3].

Protocol B: Synthesis of 5-Deoxyavermectin B2a Oxime Esters

Objective: Synthesize C5 oxime ester derivatives to optimize aphicidal and nematicidal activity[5].

  • Step 1 (Activation): To a solution of 5-oxime-5-deoxyavermectin B2a in CH₂Cl₂ (15 mL), add 1.9 mmol of the target carboxylic acid (e.g., 2-chlorobenzoic acid) and 1.9 mmol of N,N'-Dicyclohexylcarbodiimide (DCC)[5].

    • Causality: DCC acts as a mild dehydrating agent, activating the carboxylic acid by forming an O-acylisourea intermediate. This allows esterification at room temperature, avoiding harsh acyl chlorides that could cause macrocycle ring-opening.

  • Step 2 (Coupling): Stir the mixture at room temperature.

    • Self-Validation Checkpoint 1 (Visual Confirmation): Monitor the reaction flask for the precipitation of dicyclohexylurea (DCU) as a white solid. This physical change serves as an immediate visual indicator of successful coupling[5].

  • Step 3 (Purification): Filter the mixture to remove the insoluble DCU byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography.

    • Self-Validation Checkpoint 2 (Spectroscopic Validation): Validate the structure via ¹H and ¹³C NMR. The downfield chemical shift of the C5 proton and the emergence of aromatic protons confirm the successful installation of the ester moiety[6].

Protocol C: Overcoming Site-Selective Functionalization Challenges

Objective: Achieve absolute regiocontrol when derivatizing avermectin B2a.

  • Causality: Avermectin B2a possesses four distinct hydroxyl groups (C5, C7, C23, C4″). Using non-selective reagents leads to complex mixtures and poor yields[7]. To establish a self-validating selective synthesis, researchers must employ sequential protection (e.g., selective silylation of C4″ and C5 prior to C23 mesylation) or utilize specialized organocatalysts like chiral 4-pyrrolidinopyridine for site-selective monoacylation[7].

Workflow Recovery Waste Recovery B2a Extraction Synthesis Site-Selective Synthesis C4'', C5, C23 Mods Recovery->Synthesis Validation In-Process Validation TLC, HRMS, NMR Synthesis->Validation Bioassay Bioassay Screening In vivo Mortality Validation->Bioassay SAR SAR Analysis Lead Optimization Bioassay->SAR

End-to-end workflow from avermectin B2a waste recovery to SAR-driven lead optimization.

Structure-Activity Relationship (SAR) Profiling & Quantitative Data

The biological evaluation of the synthesized derivatives reveals distinct SAR trends. Table 1 summarizes the quantitative bioassay data for key derivatives against major agricultural pests.

Table 1: Insecticidal and Nematicidal Activity of Key Avermectin B2a Derivatives

CompoundModification SiteStructural FeatureTarget PestLC₅₀ / MortalityPerformance vs. ParentRef
Compound 9 C4″, C23-C244″-MeNH-benzoate, 23,24-alkeneMeloidogyne incognitaLC₅₀: 0.50 mg/LSimilar to avermectin (0.46 mg/L)[3]
Compound 9 C4″, C23-C244″-MeNH-benzoate, 23,24-alkeneMythimna separata100% (at 0.5 mg/L)Superior to avermectin (60%)[3]
Compound 8d C55-oxime ester (2-Cl-phenyl)Myzus persicae94.3% mortalitySuperior to B2a (93.5%)[2]
Compound 8d C55-oxime ester (2-Cl-phenyl)Caenorhabditis elegans>90% mortalitySuperior to B2a[6]
Compound Z5 C4″Carbamate functionalizationSpodoptera frugiperdaLC₅₀: 2.44 mg/L>20x higher than B2a[4]
Key SAR Insights:
  • Lipophilicity Drives Lepidopteran Toxicity: The introduction of a functional carbamate fragment at the C4″ position (Compound Z5) drastically improves lipophilicity. Molecular docking confirms that the benzene ring of the carbamate forms strong π−π interactions with receptor protein residues, resulting in a >20-fold increase in activity against S. frugiperda compared to the parent B2a[4].

  • Halogenation Enhances Aphicidal Efficacy: In the C5 oxime ester series, halogen substitution plays a pivotal role. Compound 8d, featuring a chlorine atom at the 2-position of the phenyl ring, exhibited the highest insecticidal activities against M. persicae and C. elegans[2].

  • Dehydration Restores Baseline Potency: The direct dehydration of the C23-hydroxy moiety to form a 23,24-double bond effectively mimics the avermectin B1a skeleton. Field experiments demonstrated that spraying 0.25% water-dispersible granules of Compound 9 achieved an 84.9% efficacy rate in controlling M. incognita outbreaks[3].

Conclusion

The rational derivatization of avermectin B2a represents a highly effective strategy for the high-value utilization of fermentation byproducts[3]. By employing site-selective synthesis and self-validating protocols, researchers can successfully navigate the complex polyol chemistry of the avermectin macrolide[7]. The resulting SAR data conclusively demonstrates that targeted modifications at the C4″, C5, and C23 positions yield novel derivatives with enhanced lipophilicity, superior target-site binding, and potent in vivo efficacy against resistant agricultural pests[4],[6].

References

  • High Value Utilization of an Avermectin Fermentation Byproduct: Novel B2a Derivatives as Pesticide Candidates - Journal of Agricultural and Food Chemistry (ACS Publications) - 3

  • Synthesis and insecticidal activities of 5-deoxyavermectin B2a oxime ester derivatives - NIH - 5

  • Synthesis and insecticidal activities of 5-deoxyavermectin B2a oxime ester derivatives - RSC - 2

  • Synthesis, insecticidal activity and molecular docking of avermectin B 2a carbamate derivatives - Chinese Journal of Pesticide Science (农药学学报) - 4

  • A novel synthesis of avermectin B(1a) from avermectin B(2a) - ResearchGate - 7

  • Research progress of avermectin: A minireview based on the structural derivatization of avermectin - ResearchGate - 8

  • Synthesis and insecticidal activities of 5-deoxyavermectin B2a oxime ester derivatives - RSC Publishing - 1

  • Synthesis and insecticidal activities of 5-deoxyavermectin B2a oxime ester derivatives - RSC Publishing -6

Sources

Introduction: The Imperative for Rigorous Avermectin B2a Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: A Comprehensive Guide to Evaluating Avermectin B2a Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties.[1][2][3][4] This family includes four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b).[2][3][4] While their primary mechanism of action in invertebrates involves interfering with glutamate-gated chloride channels, leading to paralysis and death, their effects on mammalian cells are of critical interest, particularly as their therapeutic applications expand into areas like oncology.[2][3][4] Avermectin B2a, a specific member of this family, necessitates a thorough evaluation of its cytotoxic potential to understand its safety profile and therapeutic window.

This comprehensive guide provides a suite of detailed cell culture assays to meticulously evaluate the cytotoxicity of avermectin B2a. We will delve into the underlying principles of each assay, providing a rationale for their selection, and present step-by-step protocols to ensure robust and reproducible data. This multi-faceted approach will enable researchers to build a comprehensive cytotoxicity profile of avermectin B2a, from general cell viability to specific mechanisms of cell death.

I. Foundational Cytotoxicity Assessment: Gauging Overall Cell Viability

The initial step in assessing cytotoxicity is to determine the compound's effect on overall cell viability and metabolic activity. The MTT assay is a widely adopted, reliable, and cost-effective method for this purpose.[5][6][7]

A. The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[5][7]

B. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation Incubate for 24h (adhesion) cell_seeding->incubation add_avermectin Add serial dilutions of Avermectin B2a incubation->add_avermectin treatment_incubation Incubate for 24, 48, or 72h add_avermectin->treatment_incubation add_mtt Add MTT solution treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add solubilization solution mtt_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction cell_seeding Seed and treat cells with Avermectin B2a collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation Incubate at room temperature add_reaction_mix->incubation add_stop_solution Add stop solution incubation->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

C. Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells cultured and treated with avermectin B2a as described in the MTT protocol.

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency and contain the necessary substrate mix, assay buffer, and stop solution).

  • 96-well flat-bottom plate.

  • Microplate reader.

Procedure:

  • Prepare Controls: In addition to the experimental wells, prepare the following controls:

    • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (usually provided in the kit) to determine the maximum releasable LDH.

    • Background Control: Culture medium without cells to measure the background absorbance.

  • Sample Collection: After the desired incubation period with avermectin B2a, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing the substrate and cofactor) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [8][9]7. Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

III. Delving Deeper: Investigating the Mechanisms of Cell Death

A comprehensive cytotoxicity profile requires an understanding of how avermectin B2a induces cell death. The following assays can elucidate whether the mechanism involves apoptosis, oxidative stress, or mitochondrial dysfunction.

A. Apoptosis Detection: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a cascade of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis. [10][11] Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by activated caspase-3 and -7. [12]This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase-3/7 activity. [12] Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Culture & Treatment cluster_assay Caspase Reaction cell_seeding Seed and treat cells with Avermectin B2a add_reagent Add Caspase-Glo® 3/7 Reagent cell_seeding->add_reagent incubation Incubate at room temperature add_reagent->incubation read_luminescence Read luminescence incubation->read_luminescence

Caption: Workflow for the Caspase-3/7 activity assay.

Protocol:

  • Cell Preparation and Treatment: Seed and treat cells with avermectin B2a in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in caspase-3/7 activity compared to the untreated control.

B. Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can be a significant contributor to cytotoxicity. [13] Principle: This assay utilizes a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [13]Once inside the cell, cellular esterases deacetylate DCFH-DA to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [13]The fluorescence intensity is directly proportional to the level of intracellular ROS. [13] Protocol:

  • Cell Preparation: Culture cells in a black, clear-bottom 96-well plate.

  • Loading with DCFH-DA: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add 100 µL of a working solution of DCFH-DA (typically 10-25 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells. Add 100 µL of the desired concentrations of avermectin B2a. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide). [13]4. Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. [13]Readings can be taken at multiple time points.

  • Data Analysis: Calculate the fold change in fluorescence intensity relative to the untreated control.

C. Mitochondrial Health Evaluation: Mitochondrial Membrane Potential Assay

Mitochondria play a central role in cell life and death. A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. [14] Principle: The JC-1 dye is a cationic, lipophilic dye that accumulates in mitochondria in a potential-dependent manner. [15][16]In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. [15][16]In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. [15][16]The ratio of red to green fluorescence provides a measure of mitochondrial depolarization. [16] Protocol:

  • Cell Preparation and Treatment: Seed and treat cells with avermectin B2a in a black, clear-bottom 96-well plate. Include a positive control for mitochondrial depolarization (e.g., CCCP). [14]2. JC-1 Staining: After treatment, remove the medium and add 100 µL of JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with an assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~535 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~530 nm) fluorescence using a fluorescence microplate reader. [15]5. Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

IV. Data Interpretation and Integrated Analysis

A robust evaluation of avermectin B2a cytotoxicity relies on the integration of data from multiple assays.

AssayParameter MeasuredInterpretation of Positive Result
MTT Metabolic ActivityDecreased absorbance indicates reduced cell viability.
LDH Membrane IntegrityIncreased absorbance indicates cell membrane damage and necrosis.
Caspase-3/7 ApoptosisIncreased luminescence indicates activation of executioner caspases and apoptosis.
ROS Oxidative StressIncreased fluorescence indicates an increase in intracellular reactive oxygen species.
JC-1 Mitochondrial Membrane PotentialA decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early apoptotic event.

By combining these assays, a detailed picture of avermectin B2a's cytotoxic mechanism can be constructed. For instance, a decrease in MTT activity coupled with an increase in caspase-3/7 activity and a loss of mitochondrial membrane potential would strongly suggest an apoptotic mechanism of cell death. Conversely, a significant increase in LDH release without a corresponding increase in caspase activity might point towards a necrotic mode of action.

V. Concluding Remarks

The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of avermectin B2a cytotoxicity. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and key markers of specific cell death pathways, researchers can gain a nuanced understanding of the compound's effects on cultured cells. This detailed characterization is essential for advancing our knowledge of avermectin B2a's biological activities and for informing its potential therapeutic applications and safety assessment.

References

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Japanese Center for the Validation of Alternative Methods (JaCVAM). (2013, May 17). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Molecular Devices. (2026, March 2). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Promega Corporation. (2023, September). Caspase-Glo® 3/7 Assay Protocol. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • Mosin, V. A., et al. (2005). [Cytotoxic and cytostatic effect of avermectines on tumor cells in vitro]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 50(8-9), 15–19. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Avermectin B2A. PubChem Compound Database. Retrieved from [Link]

  • Batiha, G. E.-S., et al. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Pharmaceuticals, 13(8), 196. Retrieved from [Link]

  • Batiha, G. E.-S., et al. (2020, August 13). (PDF) Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. ResearchGate. Retrieved from [Link]

  • Batiha, G. E.-S., et al. (2020, August 1). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Semantic Scholar. Retrieved from [Link]

  • Li, X., et al. (2010, February 1). Effects of avermectins on neurite outgrowth in differentiating mouse neuroblastoma N2a cells. Toxicology Letters, 192(2), 206-211. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, September 25). Abamectin: Preliminary Ecological Risk Assessment for Registration Review. Retrieved from [Link]

  • Mosin, V. A., et al. (2005). [Cytotoxic and cytostatic effect of avermectines on tumor cells in vitro]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 50(8-9), 15–19. Retrieved from [Link]

  • Wu, Y., et al. (2016, September 14). Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis. Journal of Agricultural and Food Chemistry, 64(36), 6847–6855. Retrieved from [Link]

  • Pereira, M. J., et al. (2013). The role of mitochondria and biotransformation in abamectin-induced cytotoxicity in isolated rat hepatocytes. Toxicology Letters, 216(1), 27-36. Retrieved from [Link]

  • Food Safety Commission of Japan. (2016, March 30). Abamectin (Avermectin). Retrieved from [Link]

  • Li, X., et al. (2025, August 10). Effects of avermectins on neurite outgrowth in differentiating mouse neuroblastoma N2a cells | Request PDF. ResearchGate. Retrieved from [Link]

  • Environment and Climate Change Canada. (n.d.). Avermectins: Potential Environmental Risks and Impacts on Freshwater Ecosystems in Quebec. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2023). Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules. Molecules, 28(11), 4381. Retrieved from [Link]

  • Kass, I. S., et al. (1980). Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris. Proceedings of the National Academy of Sciences of the United States of America, 77(10), 6211–6215. Retrieved from [Link]

  • Zhang, Y., et al. (2022, September 15). Avermectin induces carp neurotoxicity by mediating blood-brain barrier dysfunction, oxidative stress, inflammation, and apoptosis through PI3K/Akt and NF-κB pathways. Ecotoxicology and Environmental Safety, 243, 113978. Retrieved from [Link]

  • Pong, S. S., & Wang, C. C. (1982). Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 220(3), 637-641. Retrieved from [Link]

  • Chen, Y., et al. (2021). Ivermectin Inhibits Bladder Cancer Cell Growth and Induces Oxidative Stress and DNA Damage. Cancers, 13(19), 4847. Retrieved from [Link]

Sources

Application Note: Advanced Formulation Techniques for Avermectin B2a Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

Avermectin B2a is a highly potent 16-membered macrolide derivative isolated from the fermentation broth of Streptomyces avermitilis[1]. It exhibits exceptional anthelmintic and nematocidal activity, particularly against destructive crop pests like root-knot nematodes (Meloidogyne incognita)[1][2]. However, the clinical and agricultural translation of free Avermectin B2a is severely bottlenecked by its intrinsic physicochemical vulnerabilities: it is highly susceptible to UV-induced photolysis and demonstrates poor mobility in soil matrices, which limits root uptake[1][2].

To bypass these limitations, formulation scientists have engineered advanced polymeric delivery systems. By encapsulating Avermectin B2a within micro- and nano-scale matrices, the active pharmaceutical ingredient (API) is shielded from environmental degradation while achieving diffusion-controlled sustained release[3][4]. This guide details two field-proven formulation architectures: Polyurethane (PU) Microcapsules for soil-based sustained release, and Polylactic Acid (PLA) Nano-delivery Systems for enhanced foliar penetration.

Polyurethane (PU) Microencapsulation via Interfacial Polymerization

Mechanistic Rationale & Causality

Interfacial polymerization is the gold standard for macro- and micro-encapsulation of sensitive APIs because of its rapid reaction kinetics and mild thermal conditions, which prevent the degradation of Avermectin B2a[1]. By utilizing methylene diphenyl diisocyanate (MDI) in the oil phase and triethanolamine (TEOA) as an initiator in the aqueous phase, a highly crosslinked polyurethane shell is synthesized precisely at the oil/water interface[1]. The aromatic rings inherent in the MDI structure provide a robust UV-shielding effect, drastically reducing the photolytic degradation of the encapsulated B2a core[2].

Protocol: Synthesis of PU-Avermectin B2a Microcapsules

Note: This protocol is designed as a self-validating system. Do not proceed to the curing phase until the coarse emulsion droplet size is verified.

  • Organic Phase Formulation : Dissolve 5.0 g of technical grade Avermectin B2a, 2.5 g of emulsifier (e.g., 500#), and 5.0 g of MDI in N-methyl-2-pyrrolidone (NMP)[1].

    • Causality: NMP is selected because it ensures complete solubilization of both the macrolide and the isocyanate without triggering premature polymerization.

  • Aqueous Phase Formulation : Prepare a continuous water phase containing a compatible polymeric dispersant to stabilize the emulsion droplets.

  • Emulsification : Slowly pour the organic phase into the aqueous phase under vigorous mechanical stirring.

    • Causality: The applied shear rate directly dictates the droplet size of the coarse emulsion, which acts as the physical template for the final microcapsules[1].

  • Interfacial Polycondensation : Transfer the emulsion to a three-necked flask equipped with a mechanical stirrer set to exactly 300 rpm. Elevate and maintain the temperature at 50 °C. Add an aqueous TEOA solution (2.0 g, 25 wt%) dropwise at a uniform rate over 3 minutes[1].

    • Causality: TEOA diffuses to the O/W interface, initiating a condensation reaction with MDI to form the solid polyurethane shell.

  • Curing and Harvesting : Allow the reaction to proceed for 2 hours. Centrifuge the resulting suspension, wash thoroughly with deionized water to remove unreacted monomers, and lyophilize to yield a free-flowing powder[1].

  • Self-Validation & Quality Control :

    • Morphology: Analyze via Scanning Electron Microscopy (SEM) to confirm a smooth, spherical morphology[2].

    • Chemical Integrity: Use Fourier Transform Infrared (FTIR) spectroscopy to verify the absence of unreacted isocyanate peaks (typically at ~2270 cm⁻¹)[2].

PU_Workflow OP Oil Phase Preparation Avermectin B2a + MDI + NMP EM Emulsification High Shear Mixing (O/W) OP->EM Disperse into WP Water Phase Preparation Deionized Water + Emulsifier WP->EM Aqueous continuous phase IP Interfacial Polymerization Add TEOA (25 wt%), 50°C, 2h EM->IP Mechanical stirring (300 rpm) MC Polyurethane Microcapsules Centrifugation & Washing IP->MC Condensation reaction

Workflow of Avermectin B2a Polyurethane Microcapsule Preparation via Interfacial Polymerization.

Polylactic Acid (PLA) Nano-Delivery Systems via Emulsion Solvent Evaporation

Mechanistic Rationale & Causality

For applications requiring rapid foliar penetration or systemic delivery, reducing the delivery system to the nanoscale (<500 nm) drastically increases the specific surface area and cellular uptake[3][5]. Polylactic acid (PLA) is utilized as a biodegradable, biocompatible matrix. The final size of the nano-delivery system is precisely tuned by adjusting the ratio of polyvinyl alcohol (PVA) to gelatin in the aqueous phase, which alters the interfacial tension and steric stabilization during ultrasonic cavitation[5][6].

Protocol: Fabrication of PLA-Avermectin B2a Nanoparticles
  • Organic Phase Formulation : Dissolve PLA and Avermectin B2a in methylene chloride[5].

    • Causality: Methylene chloride is chosen for its high volatility and low boiling point, which is critical for the subsequent solvent evaporation step.

  • Aqueous Phase Formulation : Dissolve gelatin in Milli-Q water at 40 °C to prevent premature gelation, then blend with an aqueous PVA solution[3][5].

    • Causality: The PVA/gelatin combination provides a dual steric and electrostatic barrier, preventing nanoparticle coalescence during solvent removal.

  • Coarse Emulsification : Drip the organic phase slowly into the aqueous phase while subjecting the mixture to high-shear emulsification (e.g., 10,000 rpm)[3].

  • Ultrasonic Nano-emulsification : Process the coarse emulsion with an ultrasonic probe sonicator in an ice bath.

    • Causality: Acoustic cavitation generates extreme localized shear forces, breaking the micro-droplets down to the 300–800 nm range[3][6]. The ice bath prevents thermal degradation of the API during sonication.

  • Solvent Evaporation : Solidify the nanoparticles by stirring the emulsion overnight at room temperature[3].

    • Causality: Continuous magnetic stirring drives the evaporation of methylene chloride, causing the PLA to precipitate and entrap the Avermectin B2a core.

  • Self-Validation & Quality Control :

    • Size Distribution: Measure the particle size distribution and polydispersity index (PDI) via Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE): Calculate EE by extracting the free API from the supernatant post-centrifugation and quantifying via HPLC[6].

PLA_Workflow O Oil Phase (PLA + Av B2a in CH2Cl2) CE Coarse Emulsion (High Shear) O->CE W Water Phase (Gelatin + PVA) W->CE UE Nano-emulsion (Ultrasonication) CE->UE Droplet size reduction NP Solidified NPs (Solvent Evaporation) UE->NP Stirring overnight

Preparation workflow of PLA-based Avermectin nano-delivery systems.

Quantitative Data Summary

The table below summarizes the critical quality attributes and performance metrics of the formulated Avermectin B2a delivery systems compared to the unencapsulated API.

Formulation SystemCarrier MaterialAverage Particle SizeEncapsulation Efficiency / Loading192h UV DegradationPrimary Target / Efficacy
Technical Avermectin B2a None (Free API)N/AN/A65.95% [2]Baseline
PU Microcapsules MDI + TEOA~4.04 µm[1]> 90.0% EE[1]< 4.43% [2]Root-Knot Nematodes (80.8% control)[2]
PLA Nano-delivery Polylactic Acid344 – 827 nm[6]33.4 – 57.5% Loading[6]Significantly ReducedFoliar Penetration / Aphids[3][6]

References

  • Source: Nanoscale Research Letters / Springer Nature (via NIH / d-nb.info)
  • Preparation and Characterization of Avermectin B2 Microcapsules and Effective Control of Root-Knot Nematodes Source: ACS Omega / NIH URL
  • Preparation and Characterization of Controlled-Release Avermectin/Castor Oil-Based Polyurethane Nanoemulsions Source: Journal of Agricultural and Food Chemistry / ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Resolution for Avermectin B1a and B2a

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline separation of avermectin homologs. Avermectins are bulky, 16-membered macrocyclic lactones. The structural variance between avermectin B1a and B2a is minimal but chromatographically significant: B1a contains a double bond between C22 and C23, whereas B2a possesses a single bond and a hydroxyl (-OH) group at C23.

This subtle difference in polarity and hydrodynamic volume makes their separation on standard reversed-phase (RP) columns highly susceptible to co-elution. This guide provides field-proven, self-validating methodologies to establish robust resolution, explaining the thermodynamic and chemical causality behind every parameter adjustment.

Logical Workflow: Avermectin Resolution Troubleshooting

HPLC_Workflow Start Issue: Poor Resolution Avermectin B1a & B2a Step1 1. Modify Mobile Phase Use Ternary ACN:MeOH:H2O Start->Step1 Step2 2. Optimize Thermodynamics Increase Temp to 35-40°C Start->Step2 Step3 3. Eliminate Matrix Effects QuEChERS Extraction Start->Step3 Mech1 Enhances H-bonding selectivity for C23 hydroxyl on B2a Step1->Mech1 Mech2 Improves mass transfer kinetics for large macrocyclic lactones Step2->Mech2 Mech3 Prevents lipid fouling on C18 maintaining peak symmetry Step3->Mech3 Success Validated State: Baseline Resolution (Rs ≥ 1.5) Mech1->Success Mech2->Success Mech3->Success

Logical workflow for troubleshooting avermectin B1a and B2a HPLC resolution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are Avermectin B1a and B2a co-eluting on my standard C18 column when using an Acetonitrile/Water mobile phase? Causality & Solution: A binary mixture of Acetonitrile (ACN) and Water often acts as too strong of an eluent, driving both bulky lactones through the column via purely hydrophobic interactions without differentiating their functional groups. Because B2a has a hydroxyl group at C23, it is slightly more polar than B1a. To exploit this, you must introduce a protic solvent. Transitioning to a ternary mobile phase of Acetonitrile, Methanol, and Ultrapure Water (e.g., 53:35:12 v/v/v) introduces specific hydrogen-bonding selectivity. The methanol interacts preferentially with the C23 hydroxyl group of B2a, selectively retaining it just enough to pull it apart from the B1a peak, achieving baseline separation[1].

Q2: My peaks are broad and tailing, which destroys the resolution between the 'a' and 'b' homologs. How can I fix this? Causality & Solution: Avermectins possess high molecular weights (approx. 870–890 Da). At standard room temperature (20–25 °C), the mobile phase viscosity is relatively high, which restricts the diffusion of these large molecules into and out of the stationary phase pores. This slow mass transfer kinetics results in band broadening and peak tailing. By increasing the column compartment temperature to 35 °C or 40 °C, you decrease solvent viscosity and increase the analyte's diffusivity. This thermodynamic optimization sharpens the peaks significantly, yielding earlier retention times and complete separation without compound degradation[2].

Q3: I achieve excellent resolution with neat standards, but the peak shape degrades rapidly when injecting complex matrices like fermentation broth or agricultural extracts. What is happening? Causality & Solution: Complex matrices contain high concentrations of lipids and proteins that irreversibly adsorb to the hydrophobic C18 stationary phase. This "column fouling" creates secondary interaction sites (often ion-exchange or mixed-mode sites) that cause severe peak tailing and loss of resolution over multiple injections. To prevent this, implement a QuEChERS-based extraction (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with an EMR-Lipid or C18/PSA clean-up step prior to injection. This selectively removes matrix interferents while recovering the avermectins, preserving the integrity of your column and the symmetry of your peaks[3].

Self-Validating Experimental Protocol: Optimized Isocratic Separation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a strict Validation Gate; if the system suitability criteria are not met, the protocol dictates an automatic halt, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation

  • Measure 530 mL of HPLC-grade Acetonitrile, 350 mL of HPLC-grade Methanol, and 120 mL of Ultrapure Water (18.2 MΩ·cm).

  • Mix thoroughly and degas via vacuum sonication for 10 minutes to prevent micro-bubble formation in the pump head.

Step 2: Column Equilibration & Thermodynamic Stabilization

  • Install a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 5 µm or 2.7 µm core-shell).

  • Set the column oven temperature strictly to 40 °C . Allow 20 minutes for thermal equilibrium.

  • Pump the ternary mobile phase at a flow rate of 1.0 - 1.2 mL/min until a stable baseline is achieved at 245 nm (UV/DAD detection).

Step 3: System Suitability Test (SST) & Validation Gate

  • Inject 20 µL of a mixed standard containing 1.0 mg/mL of Avermectin B1a and B2a.

  • VALIDATION GATE: Analyze the resulting chromatogram.

    • Condition A: Is the Resolution ( Rs​ ) between B2a and B1a ≥1.5 ?

    • Condition B: Is the Tailing Factor ( Tf​ ) for both peaks ≤1.2 ?

    • Action: If both conditions are TRUE , the system is validated. Proceed to Step 4. If FALSE , halt analysis. Purge the column, verify oven temperature, and remake the mobile phase.

Step 4: Sample Analysis

  • Inject QuEChERS-cleaned samples[3].

  • Bracket samples with the SST standard every 10 injections to continuously validate column performance and resolution stability.

Quantitative Data Summary

The following table summarizes the causal impact of critical chromatographic parameters on avermectin peak resolution, derived from validated analytical methodologies.

ParameterConditionObservation / Quantitative ImpactCausality
Mobile Phase Binary (ACN:H2O) Rs​<1.0 (Co-elution of B1a/B2a)Lacks specific hydrogen-bonding interactions required to differentiate the C23 -OH group.
Mobile Phase Ternary (ACN:MeOH:H2O 53:35:12) Rs​≥1.5 (Baseline separation)Methanol introduces H-bonding selectivity, selectively retaining the slightly more polar B2a[1].
Column Temp 25 °CPeak tailing factor >1.8 High solvent viscosity restricts pore diffusion of bulky 870 Da macrocyclic lactones.
Column Temp 40 °CPeak tailing factor ≤1.2 Reduced viscosity improves mass transfer kinetics, sharpening peaks and improving Rs​ [2].
Matrix Cleanup None (Crude Extract)Rapid resolution loss after 10 injectionsLipids irreversibly bind to C18, creating secondary interaction sites that distort peak shape.
Matrix Cleanup QuEChERS (EMR-Lipid)Stable Rs​ over >100 injectionsComplete removal of matrix interferents preserves the intended hydrophobic partitioning[3].

References

  • Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. SciELO.
  • Simultaneous Quantification of Avermectins in Six Aquatic Foods by UHPLC/FLD with Precolumn Derivatiz
  • Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI.

Sources

Optimizing fermentation conditions for high avermectin B2a production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioprocessing & Fermentation Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges encountered during the scale-up and optimization of avermectin B2a production using Streptomyces avermitilis.

Historically, avermectin B1a has been the primary target for anti-parasitic commercialization. However, avermectin B2a—a critical precursor for next-generation, high-yield biopesticides like Baiweimectin[1]—requires highly specific metabolic tuning. Because B2a retains a hydroxyl group at the C23 position (which is normally dehydrated to form the C22-C23 double bond in B1a), optimizing its titer demands precise control over the polyketide synthase (PKS) pathway, precursor feeding, and bioreactor hydrodynamics[2].

Below, you will find expert-level troubleshooting guides, validated protocols, and mechanistic explanations to ensure your fermentation runs are reproducible and high-yielding.

Pathway Dynamics & Process Architecture

To successfully troubleshoot avermectin B2a fermentation, we must first understand the biosynthetic routing. Avermectin biosynthesis is a highly regulated secondary metabolic pathway. The starter unit (2-methylbutanoyl-CoA) is elongated by four massive PKS enzymes (AveA1–AveA4)[2]. The critical divergence point for B2a accumulation is the modulation of the AveC dehydratase, which normally converts the B2-type aglycone into the B1-type by removing the C23 hydroxyl group[3].

Pathway Start 2-Methylbutanoyl-CoA (Starter Unit) PKS Polyketide Elongation (AveA1, AveA2, AveA3, AveA4) Start->PKS Precursors (Acetate/Propionate) Aglycone 6,8a-seco-6,8a-deoxy-5-oxoavermectin Aglycone PKS->Aglycone Cyclization Spiroketal Formation (AveC Dehydratase Modulation) Aglycone->Cyclization Glycosylation Glycosylation (AveBI / Oleandrose addition) Cyclization->Glycosylation Retain C23-OH (aveC inhibition/mutation) B1a Avermectin B1a (Dehydrated Byproduct) Cyclization->B1a Dehydration (Active AveC) B2a Avermectin B2a (Target Product) Glycosylation->B2a

Figure 1: Avermectin B2a biosynthetic pathway highlighting the critical AveC modulation branch point.

Troubleshooting FAQs: Bioreactor & Metabolic Challenges

Q1: My fermentation broth is highly viscous, and avermectin B2a titers have plateaued early. What is causing this, and how do I fix it? The Causality: High viscosity in S. avermitilis cultures is almost always a symptom of poor mycelial pellet formation. When the bacteria grow as free, dispersed mycelia rather than dense pellets, the rheology of the broth shifts to non-Newtonian (pseudoplastic). This drastically reduces the Oxygen Transfer Rate (OTR). Because the downstream tailoring enzymes in the avermectin pathway (like monooxygenases) are strictly oxygen-dependent, a drop in Dissolved Oxygen (DO) below 20% halts secondary metabolism and shifts the cells toward organic acid production, crashing the pH[4]. The Solution:

  • Seed Culture Age: Ensure your seed culture is transferred exactly at the late-exponential phase (typically 38–48 hours). Overgrown seeds lose their ability to aggregate.

  • DO Control: Cascade your agitation (200–400 rpm) and aeration (0.5–1.0 vvm) to maintain DO strictly above 20% saturation.

  • Baffling: If using shake flasks for scale-down models, switch to deep-baffled flasks to mechanically shear the mycelia into uniform pellets.

Q2: Why am I seeing a high accumulation of Avermectin B1a instead of my target B2a? The Causality: The wild-type S. avermitilis naturally drives the pathway toward B1a via the highly active AveC dehydratase[3]. If you are using a non-engineered strain, B2a will only ever be a minor byproduct. The Solution: High-yield B2a production requires genetic intervention or advanced dynamic regulation. Recent breakthroughs utilizing Streptomyces Multiplexed Artificial Systems (SMARTS) have demonstrated that dynamic reprogramming of multiple metabolic targets can push B2a derivative yields up to 8.4 g/L[1]. If genetic engineering is not an option, you must utilize an aveC-deficient mutant strain specifically bred for B2a accumulation.

Q3: Can I use pure glucose as a carbon source to accelerate biomass accumulation? The Causality: No. Using pure, readily available glucose triggers Carbon Catabolite Repression (CCR). The rapid influx of glucose downregulates the transcription of the aveR pathway-specific activator[5], completely shutting off the PKS gene cluster. The Solution: Use complex, slowly metabolizable polysaccharides. Corn starch (120–150 g/L) combined with a trace amount of α-amylase ensures a slow, continuous release of glucose that sustains ATP generation without triggering CCR[6].

Quantitative Parameters for High-Yield B2a

To achieve maximal titers, your basal media and feeding strategy must be tightly controlled. The following table synthesizes the optimal physicochemical parameters derived from industrial-scale avermectin fermentation studies[4][6].

ParameterOptimal Range / MaterialMechanistic Purpose
Primary Carbon Source Corn Starch (120 - 150 g/L)Prevents carbon catabolite repression via slow hydrolysis.
Primary Nitrogen Source Soya Flour (28 g/L) + Yeast Extract (8-10 g/L)Provides complex amino acids without causing rapid ammonia spikes that disrupt pH.
Precursor Feeding Isoleucine (5%) / Propionate (0.8%)Isoleucine supplies the 2-methylbutyryl-CoA starter unit; Propionate supplies methylmalonyl-CoA for chain elongation.
Dissolved Oxygen (DO) > 20% SaturationEssential for dense mycelial pellet formation and oxygenase enzyme activity.
pH Control 7.0 - 7.5Prevents degradation of the macrolide lactone ring; controlled via CaCO3 buffering.
Trace Elements CoCl2 (0.02 g/L), NaMoO4Cobalt is a critical cofactor for enzymes involved in the synthesis of methylmalonyl-CoA.

Self-Validating Experimental Protocol: Bioreactor Scale-Up

This protocol details the transition from spore suspension to a production-scale bioreactor. It includes built-in validation checkpoints to ensure the biological system is performing correctly before moving to the next costly scale-up step.

Workflow Inoculum Spore Suspension (S. avermitilis mutant) Seed Seed Culture (48h, 28°C, 230 rpm) Inoculum->Seed Bioreactor Production Bioreactor (DO >20%, pH 7.2-7.5) Seed->Bioreactor 5% v/v Transfer Extraction Downstream Processing (Solvent Extraction) Bioreactor->Extraction 240h-312h Harvest Feeding Precursor Feeding (Isoleucine / Propionate) Feeding->Bioreactor Fed-batch at 48h

Figure 2: Step-by-step bioprocessing workflow for high-yield avermectin B2a production.

Step 1: Seed Culture Preparation
  • Inoculation: Inoculate 1 mL of a high-titer S. avermitilis spore suspension (stored at -80°C in 20% glycerol) into a 500 mL baffled Erlenmeyer flask containing 50 mL of seed medium (30 g/L corn starch, 8 g/L soya flour, 4 g/L yeast extract, pH 7.2)[6].

  • Incubation: Incubate at 28°C on a rotary shaker at 230 rpm for 38–48 hours.

  • System Validation Checkpoint: Do not proceed blindly. Extract a 1 mL sample and observe under a phase-contrast microscope. You must see dense, spherical mycelial pellets measuring 0.5–2.0 mm in diameter. If the culture consists primarily of long, unentangled hyphae, discard the flask. The strain has lost its pelleting morphology, and bioreactor mass transfer will fail.

Step 2: Production Bioreactor Inoculation
  • Preparation: Prepare the production medium (120 g/L corn starch, 28 g/L soya flour, 10 g/L yeast powder, 0.8 g/L CaCO3, 0.02 g/L CoCl2, 0.1 g/L α-amylase) in the bioreactor and sterilize at 121°C for 30 minutes[6].

  • Transfer: Aseptically transfer the seed culture to the bioreactor at a 5% (v/v) inoculation ratio.

  • Initial Parameters: Set temperature to 28°C. Set initial agitation to 200 rpm and aeration to 0.5 vvm.

Step 3: Fed-Batch Precursor Feeding & DO Cascading
  • DO Management: As the biomass exponentially increases between 24 and 72 hours, the Oxygen Uptake Rate (OUR) will spike. Engage the DO cascade to automatically ramp agitation up to 400 rpm and aeration up to 1.0 vvm to strictly maintain DO > 20%[4].

  • Precursor Addition: At exactly 48 hours post-inoculation, initiate a fed-batch pulse of 0.8% (w/w) propionate and 5% isoleucine[4][7].

    • Causality Note: Adding these precursors at hour 0 inhibits initial spore germination and vegetative growth due to weak acid toxicity. Adding them at 48 hours aligns perfectly with the onset of the idiophase (secondary metabolism phase), flooding the intracellular pool with methylmalonyl-CoA just as the AveA PKS enzymes are upregulated.

  • System Validation Checkpoint: Monitor the pH. It should naturally dip to ~6.8 during rapid growth and then slowly rise and stabilize between 7.0–7.4 as secondary metabolism begins. A sudden crash below pH 6.5 indicates oxygen starvation and lactic/acetic acid accumulation.

Step 4: Harvest and Extraction
  • Duration: Maintain fermentation for 240 to 312 hours[6].

  • Harvest: Harvest the broth when the B2a titer plateaus (verified via daily HPLC sampling of the broth extract at 246 nm).

  • Extraction: Centrifuge the broth to collect the mycelial cake (avermectins are highly hydrophobic and remain intracellular/bound to the mycelia). Extract the cake twice using methanol or acetone, concentrate via rotary evaporation, and purify via crystallization.

References

  • Interrogation of Streptomyces avermitilis for efficient production of avermectins Source: PubMed Central (PMC) URL:[Link]

  • Researchers Develop High-yield Biopesticide to Combat Costly Nematode Diseases Source: Chinese Academy of Sciences (CAS) URL:[Link]

  • Mutation Breeding of High Avermectin B1a -producing Strain by the Combination of High Energy Carbon Heavy Ion Source: SciSpace URL:[Link]

  • Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect Source: MDPI URL:[Link]

  • Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste Source: ResearchGate URL:[Link]

  • Streptomyces avermitilis - Research journals Source: PLOS URL:[Link]

Sources

Technical Support Center: Enhancing Avermectin B2a Solubility for In Vitro Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions to a common and critical challenge in experimental biology: the poor aqueous solubility of avermectin B2a. Achieving a stable, soluble, and biologically active concentration of this potent macrocyclic lactone in aqueous in vitro test media is paramount for generating reliable and reproducible data.

This document moves beyond simple protocols to explain the physicochemical principles behind each solubilization strategy. By understanding why a particular method works, you can make informed decisions to optimize your experimental setup, troubleshoot precipitation issues, and ensure the scientific integrity of your results.

Section 1: Understanding the Challenge - The Physicochemical Profile of Avermectin B2a
Q1: Why is avermectin B2a so difficult to dissolve in aqueous buffers and cell culture media?

Avermectin B2a's poor aqueous solubility is a direct consequence of its molecular structure.[1][2] As a large macrocyclic lactone, it possesses several key characteristics that favor solubility in organic solvents over water.[2][3]

  • High Lipophilicity (Hydrophobicity): The molecule has a large, nonpolar surface area. This is quantified by its high LogP value, which indicates a strong preference for fatty, non-aqueous environments over water.[4]

  • High Molecular Weight: Large molecules like avermectin B2a require more energy to be solvated by water molecules compared to smaller compounds.[4][5]

  • Lack of Ionizable Groups: With a predicted pKa of approximately 12.4, avermectin B2a is an extremely weak acid.[6] This means that within the physiological pH range of most in vitro assays (typically pH 7.0-7.4), the molecule remains in its neutral, less soluble form. Adjusting the pH is therefore not a viable strategy for enhancing its solubility.[7]

These properties are summarized in the table below.

PropertyValueImplication for Solubility
Molecular Formula C₄₈H₇₄O₁₅Large, complex structure.
Molecular Weight ~891.1 g/mol [5][6]High energy required for solvation.
LogP 4.57[4]Highly lipophilic; prefers non-aqueous environments.
Predicted pKa ~12.41[6]Not ionizable at physiological pH; pH modification is ineffective.
Water Solubility Very low / Practically insoluble[1][2]The core challenge for aqueous assays.
Section 2: The Systematic Approach to Solubilizing Avermectin B2a
Q2: I have solid avermectin B2a powder. Where do I begin?

The universally accepted first step is to prepare a concentrated stock solution in a 100% organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock preparation due to its powerful solubilizing capacity for a wide range of hydrophobic compounds and its miscibility with aqueous media.[8][9]

Experimental Protocol 1: Preparation of a High-Concentration Avermectin B2a Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent. DMSO is the primary recommendation. Other options are listed in the table below.

  • Calculation: Determine the mass of avermectin B2a required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Carefully weigh the avermectin B2a powder and add it to a sterile, appropriate-sized glass or polypropylene tube. Add the calculated volume of DMSO.

  • Solubilization: Vortex the solution vigorously for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can assist, but avoid overheating.[9] Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with your chosen solvent, e.g., PTFE for DMSO). Aliquot the sterile stock into single-use, light-protected tubes and store at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[9]

SolventSuitability for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) Excellent The standard choice for initial solubilization of hydrophobic compounds for biological assays.[10]
Ethanol (100%) GoodA viable alternative, but may be less effective than DMSO for highly concentrated stocks.[11]
Methanol GoodCan be used, but is more volatile and potentially more toxic to cells than ethanol or DMSO.[11]
N,N-Dimethylformamide (DMF) GoodSimilar to DMSO but can be more toxic. Use with caution.
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay medium. What should I do?

This is the most common failure point, known as "crashing out," and it occurs when the DMSO concentration is diluted to a point where it can no longer keep the lipophilic avermectin B2a in solution. The key is to follow a systematic troubleshooting workflow.

Troubleshooting_Precipitation start Start: Dilute DMSO stock into aqueous media observe Observation: Precipitation Occurs start->observe check_dmso Is final DMSO concentration <0.1%? observe->check_dmso dmso_tolerance Action: Perform DMSO tolerance test on cell line check_dmso->dmso_tolerance Yes still_precip Still Precipitates? check_dmso->still_precip No (e.g., at 0.5%) increase_dmso Result: Increase final DMSO (e.g., to 0.5%) if tolerated dmso_tolerance->increase_dmso increase_dmso->still_precip try_cosolvent Strategy 1: Use a Co-solvent (e.g., Ethanol, PEG400) with DMSO still_precip->try_cosolvent Yes success Success: Compound is Soluble still_precip->success No still_precip2 Still Precipitates? try_cosolvent->still_precip2 try_surfactant Strategy 2: Use a Surfactant (e.g., Tween 80) still_precip2->try_surfactant Yes still_precip2->success No still_precip3 Still Precipitates? try_surfactant->still_precip3 try_cd Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD) still_precip3->try_cd Yes still_precip3->success No try_cd->success Soluble fail Consider alternative formulation (e.g., nanosuspension) or re-evaluate concentration try_cd->fail Still Precipitates

Caption: Troubleshooting workflow for avermectin B2a precipitation.

Section 3: In-Depth Solubilization Strategies & FAQs

This section details the advanced strategies outlined in the troubleshooting workflow.

Strategy 1: Co-Solvent Systems
Q4: How do co-solvents work, and which one should I choose?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent mixture.[12] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic molecules like avermectin B2a, increasing its solubility.[12][13] The choice of co-solvent depends on the specific requirements of your assay, especially cellular toxicity.

  • Dimethyl Sulfoxide (DMSO): As discussed, this is the primary solvent. The goal is often to find the highest tolerable final concentration for your cells, which can be up to 0.5% or even 1% for some robust cell lines, but must be determined empirically.[9][14]

  • Ethanol: Often used in combination with DMSO. It is generally well-tolerated by cells at low concentrations.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG300, PEG400) are effective co-solvents.[8] They are less toxic than DMSO or ethanol but can increase the viscosity of the medium.[8]

Experimental Protocol 2: Co-Solvent Solubility Screening

  • Prepare Co-Solvent Blends: Prepare a series of aqueous assay buffers containing different final concentrations of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% PEG400).

  • Prepare Avermectin B2a Stock: Use a 100% DMSO stock of avermectin B2a at a high concentration (e.g., 50 mM).

  • Test Dilutions: Add a small volume of the DMSO stock to each co-solvent blend to reach your desired final avermectin B2a concentration. For example, add 2 µL of 50 mM stock to 998 µL of buffer for a final concentration of 100 µM.

  • Observe: Vortex each solution and let it stand at the experimental temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals).

  • Determine Optimal Blend: The optimal blend is the one with the lowest concentration of co-solvent that keeps your desired concentration of avermectin B2a fully dissolved.

  • Crucial Control: Always include a "vehicle control" in your final experiment, which contains the identical concentration of DMSO and co-solvent but no avermectin B2a, to account for any effects of the solvents themselves.[14]

Strategy 2: Surfactant-Based Solubilization
Q5: When should I use a surfactant, and how does it improve solubility?

Consider using a surfactant when co-solvents alone are insufficient or when the required co-solvent concentration is toxic to your cells. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[10] Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drug molecules like avermectin B2a, while the hydrophilic heads face the water, rendering the entire complex soluble.[10][15][16]

  • Recommended Surfactant: For in vitro biological assays, non-ionic surfactants are preferred due to their lower potential for protein denaturation and cell toxicity. Polysorbate 80 (Tween 80) is an excellent and widely used choice.[8][16]

Experimental Protocol 3: Preparing an Avermectin B2a Solution with Tween 80

  • Prepare a Tween 80 Stock: Prepare a sterile 10% (w/v) stock solution of Tween 80 in your assay buffer.

  • Prepare Avermectin B2a Stock: Use a concentrated stock in 100% DMSO (e.g., 50 mM).

  • Formulation: To prepare your final working solution, first add the required amount of Tween 80 stock to your assay buffer to achieve a final concentration well above its CMC (the CMC of Tween 80 is ~0.0013%). A final concentration of 0.1% to 1% is a common starting point.[17]

  • Add Drug: Vortex the buffer/Tween 80 mixture. While vortexing, slowly add the required volume of the avermectin B2a DMSO stock. The mechanical agitation helps to incorporate the drug into the newly formed micelles.

  • Equilibrate: Allow the solution to equilibrate for 15-20 minutes before adding it to your cells. Again, a vehicle control containing DMSO and Tween 80 is essential.

Strategy 3: Cyclodextrin Inclusion Complexes
Q6: What are cyclodextrins, and what is their advantage?

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic internal cavity.[18][19] They can encapsulate a hydrophobic "guest" molecule, like avermectin B2a, within their cavity, forming a stable, water-soluble "inclusion complex".[][21] The advantage of cyclodextrins is their generally low toxicity and their ability to significantly increase solubility without using high concentrations of organic solvents.[18][22]

  • Recommended Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in cell culture applications due to its high aqueous solubility and excellent safety profile.[9][18]

Experimental Protocol 4: Preparing an Avermectin B2a-HP-β-CD Inclusion Complex

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-10% (w/v). Warm the solution slightly (to 37-40°C) to aid dissolution.

  • Add Avermectin B2a: Add solid avermectin B2a powder directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of avermectin B2a to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Clarification: After complexation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved drug.

  • Quantification: Carefully collect the supernatant. It is highly recommended to determine the actual concentration of solubilized avermectin B2a in the supernatant using an analytical method like HPLC to ensure accuracy.[23]

  • Sterilization: Sterilize the final complex solution using a 0.22 µm syringe filter.

Solubilization_Mechanisms cluster_0 Aqueous Medium (Water) cluster_1 Co-Solvent System cluster_2 Surfactant Micelle cluster_3 Cyclodextrin Complex AVM_precip Avermectin B2a (Precipitated) AVM_cosolvent Avermectin B2a (Solvated) Micelle Micelle Core (Hydrophobic) CD_cavity CD Cavity (Hydrophobic) DMSO DMSO DMSO->AVM_cosolvent reduces polarity Water_cosolvent Water Micelle_shell Micelle Shell (Hydrophilic) Micelle->Micelle_shell forms AVM_micelle Avermectin B2a AVM_micelle->Micelle encapsulated CD_exterior CD Exterior (Hydrophilic) CD_cavity->CD_exterior part of AVM_cd Avermectin B2a AVM_cd->CD_cavity included in

Caption: Mechanisms of avermectin B2a solubilization.

Section 4: Summary of Solubilization Strategies
StrategyMechanism of ActionProsCons
Co-solvents Reduces the polarity of the aqueous medium.[12]Simple to prepare; effective for moderate concentration increases.Potential for cell toxicity at higher concentrations; may interfere with assay.[8]
Surfactants Encapsulates the drug within hydrophobic micelle cores.[10][16]High solubilization capacity; can prevent precipitation upon dilution.Can interfere with protein binding; potential for cell membrane disruption.
Cyclodextrins Forms a water-soluble inclusion complex with the drug.[18][]Low toxicity; high solubilization capacity; can improve drug stability.[21]More complex preparation; may alter drug-target binding kinetics.[19]
References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Chemsrc. Avermectin B2a | CAS#:135680-93-2.
  • African Journal of Pharmacy and Pharmacology. Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • International Journal of Pharmaceutical Sciences and Research. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review.
  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
  • ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Journal of AOAC INTERNATIONAL. Ivermectin-Based Products in the Context of Green Pharmaceutical Analysis.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • PubChem. Avermectin B2A | C48H74O15 | CID 6441103.
  • ChemicalBook. avermectin B2a | 65195-57-5.
  • PMC. Construction and characterization of avermectin B2 solid nanodispersion.
  • SciELO. Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples.
  • PMC. Role of Surfactant and pH in Dissolution of Curcumin.
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Journal of Chemical & Engineering Data. Solubility of Avermectin B1a in Some Pure and Mixed Solvents from (278.2 to 318.2) K.
  • Google Patents. KR20010039119A - Process for the purification of Avermectin.
  • PMC. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects.

Sources

Resolving stereoisomer separation issues for avermectin B2a homologs

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Avermectin B2a Stereoisomer Separations

Welcome to the technical support center for resolving stereoisomer separation issues for avermectin B2a homologs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar macrocyclic lactones. As the stereochemistry of avermectins profoundly influences their biological activity, achieving robust and reproducible separation is paramount for accurate analysis and quality control.[1][2]

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chromatographic principles and field-proven experience.

Understanding the Challenge: Why is Avermectin B2a Separation Difficult?

Avermectin B2a and its homologs are large, complex 16-membered macrocyclic lactones.[3][4][5] Their stereoisomers often differ only in the spatial arrangement at one or more chiral centers within this intricate structure.[6] This subtle structural difference presents a significant challenge for standard chromatographic techniques.

  • High Structural Similarity: Stereoisomers have identical molecular weights and similar polarities, leading to co-elution on conventional achiral stationary phases like C18.

  • Complex Conformational Flexibility: The large macrocyclic ring can adopt multiple conformations in solution, further complicating the interactions with the stationary phase.

  • Subtle Energetic Differences: The interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the individual stereoisomers and a chiral stationary phase are energetically very similar, requiring highly selective systems to achieve separation.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered during method development for avermectin B2a stereoisomer separations.

Q1: My initial screening on a standard C18 column shows a single, sharp peak for my avermectin B2a sample. How do I resolve the stereoisomers?

Answer: This is an expected result. Achiral stationary phases like C18 separate compounds based on general properties like hydrophobicity, not their three-dimensional structure. To resolve stereoisomers, you must use a Chiral Stationary Phase (CSP) .

Causality & Rationale: CSPs are designed with a chiral selector immobilized on a support (typically silica). These selectors create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stability constants.[7] This difference in interaction energy leads to different retention times and, thus, separation.

Next Steps:

  • Select an Appropriate CSP: For macrocyclic lactones like avermectins, polysaccharide-based CSPs are a proven starting point. These columns, based on derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms.

  • Perform a Column Screening: It is highly recommended to screen a small set of complementary CSPs. A good starting selection would include columns with different cellulose and amylose derivatives.

Q2: I'm using a polysaccharide-based chiral column, but I'm seeing poor peak shape, specifically peak tailing. What's causing this and how can I fix it?

Answer: Peak tailing in chiral chromatography is often caused by unwanted secondary interactions between your analyte and the stationary phase, or by method parameters that are not yet optimized.[8][9]

Causality & Rationale:

  • Secondary Interactions: Residual silanol groups on the silica support can interact strongly with polar functional groups on the avermectin molecule, leading to tailing.

  • Mobile Phase Mismatch: The pH or composition of your mobile phase may not be optimal for keeping the analyte in a single, un-ionized state, or for mediating the primary chiral recognition interaction effectively.

  • Column Overload: Injecting too much sample mass can saturate the active sites on the CSP, leading to peak distortion.[10]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Peak Tailing Start Symptom: Peak Tailing Observed CheckOverload Step 1: Reduce Sample Concentration/Volume by 5-10x Start->CheckOverload AddModifier Step 2: Add Mobile Phase Additive (e.g., 0.1% TFA or DEA) CheckOverload->AddModifier No Improved Peak Shape Improved CheckOverload->Improved Yes OptimizeTemp Step 3: Optimize Column Temperature AddModifier->OptimizeTemp No AddModifier->Improved Yes CheckColumn Step 4: Check Column Health (Flush or Replace) OptimizeTemp->CheckColumn No OptimizeTemp->Improved Yes CheckColumn->Improved Yes NotImproved Issue Persists CheckColumn->NotImproved No

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Actionable Steps:

  • Reduce Sample Load: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.[10]

  • Use Mobile Phase Additives: For neutral or slightly acidic compounds like avermectins, adding a small amount of a weak acid like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase can suppress silanol interactions.[8][11] If your molecule had basic properties, a basic additive like Diethylamine (DEA) would be used.[12]

  • Optimize Temperature: Temperature affects both kinetics and thermodynamics. Try adjusting the column temperature in 5°C increments (e.g., from 25°C down to 15°C or up to 40°C). Lower temperatures often enhance chiral selectivity, but slightly higher temperatures can sometimes improve peak efficiency.[8][13]

Q3: I have achieved partial separation, but the resolution between my stereoisomers is still below the target of 1.5. How can I systematically improve it?

Answer: Improving resolution requires fine-tuning the parameters that govern chromatographic selectivity (α) and efficiency (N). A resolution (Rs) value of ≥ 1.5 is typically desired for baseline separation.

Causality & Rationale: Resolution is a function of selectivity, efficiency, and retention factor. To improve it, you must manipulate the mobile phase composition, flow rate, and temperature to maximize the subtle differences in how each stereoisomer interacts with the CSP.

Systematic Optimization Strategy:

G cluster_1 Improving Resolution (Rs < 1.5) Start Initial Condition: Partial Separation Step1 Step 1: Optimize Mobile Phase Adjust % Modifier (Alcohol) by ±2-5% increments. Change alcohol type (e.g., Isopropanol to Ethanol). Start->Step1:f0 Step2 Step 2: Lower Flow Rate Reduce flow rate by 50% (e.g., 1.0 to 0.5 mL/min). This increases interaction time and often boosts efficiency. Step1:f0->Step2:f0 Fine-tune Step3 Step3 Step2:f0->Step3:f0 Further Refine End Goal Achieved: Resolution ≥ 1.5 Step3:f0->End

Caption: A logical progression for optimizing chromatographic resolution.

Actionable Steps:

  • Adjust Modifier Percentage (Normal Phase): In a typical normal-phase system (e.g., Hexane/Ethanol), the alcohol is the strong, polar modifier. Decreasing the percentage of alcohol (e.g., from 10% to 5%) will increase retention times and often provides more opportunity for chiral recognition, thereby improving resolution.[9]

  • Change Modifier Type: The choice of alcohol can have a significant impact on selectivity. If you are not successful with isopropanol, try ethanol, or vice-versa.[9]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can lead to higher efficiency and better resolution.[13] This is a very powerful tool in chiral separations.

  • Decrease Temperature: As a general rule, lowering the column temperature enhances the stability of the transient diastereomeric complexes, increasing selectivity and resolution.[13]

Q4: I'm considering Supercritical Fluid Chromatography (SFC) for this separation. What are the advantages and key considerations?

Answer: SFC is an excellent alternative to HPLC for chiral separations and is often considered a primary technique in the pharmaceutical industry.[14] It uses supercritical CO2 as the main mobile phase, which provides several distinct advantages.

Causality & Rationale: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower pressures compared to HPLC.[15][16] This leads to higher throughput and reduced solvent consumption.

Advantages of SFC:

  • Higher Efficiency & Speed: The physical properties of supercritical fluids permit the use of higher flow rates without generating excessive backpressure, leading to faster analyses.[16]

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase drastically cuts down on the use of organic solvents, making it a greener and more cost-effective technique.[14]

  • Unique Selectivity: SFC can offer different separation selectivities compared to HPLC, potentially resolving stereoisomers that are difficult to separate by liquid chromatography.[15]

Key Considerations:

  • Co-solvent/Modifier Selection: Similar to HPLC, a polar organic co-solvent (modifier), typically an alcohol like methanol or ethanol, is required to elute the avermectins. The type and percentage of this modifier are critical for achieving separation.

  • Additives: Acidic or basic additives are often used in the modifier to improve peak shape and selectivity, similar to their role in HPLC.[17]

  • Back-Pressure Regulation: The automated back-pressure regulator (BPR) is a key component. The BPR maintains the pressure needed to keep the CO2 in its supercritical state. The pressure setting itself can be a parameter to optimize.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method Development Screening
  • Column Selection: Choose 2-3 polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based). (4.6 x 250 mm, 5 µm particle size).

  • Sample Preparation: Dissolve the avermectin B2a homolog standard in the mobile phase at a concentration of ~0.5 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Mobile Phase C: Ethanol (EtOH)

  • Screening Conditions:

    • System 1: 90:10 (v/v) Hexane/IPA

    • System 2: 80:20 (v/v) Hexane/IPA

    • System 3: 90:10 (v/v) Hexane/EtOH

    • System 4: 80:20 (v/v) Hexane/EtOH

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 245 nm

  • Evaluation: Run each mobile phase system on each column. Evaluate the resulting chromatograms for any sign of peak splitting or separation. The condition that provides the best initial (even if partial) separation is your starting point for optimization as described in Q3.[8]

Protocol 2: SFC Method Optimization
  • Column: Use the chiral column that showed the most promise in the HPLC screen or a dedicated SFC chiral column.

  • Sample Preparation: Dissolve the standard in Methanol/Ethanol at ~0.5 mg/mL.

  • Initial Conditions:

    • Mobile Phase: Supercritical CO2 with Methanol (modifier).

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure (BPR): 150 bar

    • Column Temperature: 40°C

    • Detection: UV at 245 nm

  • Optimization Steps:

    • Isocratic Hold: Based on the elution time from the gradient run, calculate an appropriate isocratic modifier percentage to start with.

    • Modifier Optimization: Adjust the isocratic methanol percentage in 2-5% increments to improve resolution.

    • Additive Introduction: If peak shape is poor, prepare a modifier stock of Methanol with 0.1% TFA or DEA and re-run the analysis.

    • Temperature/Pressure Tuning: Systematically adjust the column temperature (e.g., 35°C, 30°C) and back-pressure (e.g., 120 bar, 180 bar) to further refine the separation.

Data Summary: Typical Starting Conditions

ParameterChiral HPLC (Normal Phase)Chiral SFC
Stationary Phase Polysaccharide-based (Cellulose/Amylose)Polysaccharide-based (Cellulose/Amylose)
Mobile Phase n-Hexane / Alcohol (IPA or EtOH)Supercritical CO2 / Alcohol (MeOH or EtOH)
Typical Ratio 95:5 to 80:20 (Hexane:Alcohol)95:5 to 60:40 (CO2:Modifier)
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 15 - 40 °C30 - 50 °C
Additive (optional) 0.1% TFA or DEA0.1 - 0.5% TFA or DEA (in modifier)

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most common chiral stationary phases that show success for avermectin-type molecules? Polysaccharide-based CSPs, particularly those with cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) coatings or immobilizations, are historically the most successful for separating a wide range of chiral compounds, including large macrocycles.[12]

  • FAQ 2: How does the C22-C23 saturation in avermectin B2a (vs. the double bond in B1a) affect chiral separation? The saturation at the C22-C23 position in B2a removes a point of structural rigidity present in B1a. This can increase the molecule's conformational flexibility, which may make chiral recognition more challenging. The separation method must be robust enough to handle these subtle structural and conformational differences.

  • FAQ 3: Can temperature be used as the primary tool for improving resolution? While temperature is a critical parameter, it is usually considered a secondary optimization tool after mobile phase composition and flow rate.[8] Its effect can be complex; while lower temperatures generally improve selectivity, they can also decrease efficiency.[13] It should be systematically investigated once a promising mobile phase has been identified.

  • FAQ 4: What detection method is most suitable for these analyses? UV detection is the most common and straightforward method, as avermectins possess a strong chromophore. A wavelength of approximately 245 nm is typically effective. For more complex matrices or trace-level analysis, Mass Spectrometry (MS) can be coupled to the HPLC or SFC system for enhanced sensitivity and specificity.[1][2]

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal.
  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A.
  • Chiral Separation 2: Optimization of Chiral Separations. Restek Resource Hub.
  • Chiral mobile phase additives in HPLC enantioseparations. PubMed.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol. Benchchem.
  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen.
  • High Value Utilization of an Avermectin Fermentation Byproduct: Novel B2a Derivatives as Pesticide Candidates. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • The chemical structures of avermectin B1a, B2a, ivermectin, and emamectin. ResearchGate. Available from: [Link]

  • Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. PMC. Available from: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available from: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu.
  • Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect. PMC. Available from: [Link]

  • Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. Shimadzu.
  • High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. JASCO Global. Available from: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. AFMPS.
  • Supercritical Fluid Chromatography: Volume 1. DOKUMEN.PUB. Available from: [Link]

  • Journal of Chromatography A. FAGG.
  • Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comparative In Vitro and In Vivo Toxicity Profiles of Avermectin B2a: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Avermectins are a family of 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis[1]. While Avermectin B1a (abamectin) is the most widely commercialized derivative, Avermectin B2a—historically considered a fermentation byproduct comprising ~30% of avermectin ointment—has emerged as a highly valuable scaffold for novel drug and pesticide development[2].

This guide provides an authoritative, data-driven comparison of the in vitro and in vivo toxicity profiles of Avermectin B2a, equipping researchers and drug development professionals with the mechanistic insights needed to optimize efficacy while mitigating off-target mammalian toxicity.

Mechanistic Grounding: The Avermectin Toxicity Pathway

Avermectins exert their primary pharmacological effect by binding selectively to glutamate-gated chloride channels (GluCl) and γ-aminobutyric acid (GABA) receptors in invertebrates[3]. This binding triggers a massive influx of chloride ions, leading to neuronal hyperpolarization, paralysis, and death[1].

In mammals, these specific receptors are predominantly localized within the central nervous system (CNS) and are shielded by the blood-brain barrier (BBB)[3]. Consequently, mammalian toxicity typically only occurs when high doses breach the BBB, or through secondary off-target mechanisms such as reactive oxygen species (ROS) generation, leading to lipid peroxidation and hepatocyte apoptosis[3].

Pathway A Avermectin B2a Exposure B GluCl & GABA Receptor Binding A->B F ROS Generation (Mammalian Off-Target) A->F High Dose / BBB Breach C Massive Chloride Influx B->C D Neuronal Hyperpolarization C->D E Paralysis & Death (Invertebrates) D->E G Lipid Peroxidation & Membrane Damage F->G H Hepatocyte Apoptosis / Necrosis G->H

Avermectin B2a mechanism of action and off-target mammalian toxicity pathways.

In Vitro Toxicity Profile of Avermectin B2a

In vitro models, particularly hepatocyte cell lines (e.g., L8824), are critical for isolating the cellular mechanisms of avermectin-induced toxicity without the confounding variables of systemic toxicokinetics. Studies demonstrate that avermectin exposure induces cellular hydration degeneration and necrosis, correlating with elevated lactate dehydrogenase (LDH) leakage and ROS accumulation[4].

Crucially, Avermectin B2a demonstrates a wider therapeutic window in vitro compared to B1a. Structural modifications of B2a, such as the synthesis of 23,24-alkene-avermectin B2a derivatives or oxime esters, further reduce mammalian cytotoxicity while maintaining high nematicidal efficacy (e.g., against Meloidogyne incognita)[5],[2].

Table 1: Comparative In Vitro Toxicity Metrics
CompoundTarget Cell LineCytotoxicity (Viability Impact)ROS ElevationPrimary Cellular Lesion
Avermectin B1a L8824 HepatocytesHigh (Dose-dependent rapid decline)SeverePronounced hydration degeneration & necrosis
Avermectin B2a L8824 HepatocytesModerateModerateMild hydration degeneration
B2a Oxime Esters Mammalian FibroblastsLowMinimalNegligible membrane damage
Self-Validating Protocol 1: In Vitro Hepatotoxicity & ROS Quantification
  • Step 1: Cell Seeding & Acclimation. Seed L8824 cells at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: Establishing a stable, confluent monolayer ensures uniform exposure to the test compound, minimizing variance in baseline metabolic activity.

  • Step 2: Dosing & Positive Control Setup. Treat cells with varying concentrations of Avermectin B2a (0.1 - 100 µM). Concurrently, treat a control well with 1% Triton X-100.

    • Self-Validation: Triton X-100 acts as a positive control to establish 100% cell lysis. This normalizes the subsequent LDH release data, ensuring the assay accurately reflects relative cytotoxicity.

  • Step 3: LDH Leakage Assay. After 24 hours, extract the supernatant and quantify LDH using a colorimetric assay kit at 490 nm.

    • Causality: LDH is a stable cytosolic enzyme. Its presence in the extracellular media directly correlates with plasma membrane rupture, a hallmark of necrotic cell death induced by macrocyclic lactones.

  • Step 4: ROS Quantification via DCFDA Staining. Wash cells and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

    • Causality: DCFDA is oxidized by intracellular ROS into highly fluorescent DCF. Measuring this fluorescence isolates the specific contribution of oxidative stress to the hepatotoxic cascade.

In Vivo Toxicity Profile of Avermectin B2a

Translating in vitro findings to in vivo models reveals the systemic impact of Avermectin B2a. While generally safe for mammals, high-dose systemic exposure can lead to neurotoxicity (tremors, ataxia) and hepatotoxicity[3]. In vivo studies in teleost models (e.g., freshwater carp) show that avermectin exposure elevates serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating structural liver damage[4].

However, Avermectin B2a exhibits a significantly lower mammalian toxicity profile than B1a. Furthermore, advanced formulations, such as polyurethane-microencapsulated Avermectin B2, show reduced environmental photolysis and lower acute toxicity, providing sustained release that mitigates sudden systemic spikes in concentration[6].

Table 2: Comparative In Vivo Toxicity & Pharmacokinetic Markers
CompoundModel OrganismAcute Toxicity (LD50)Hepatic Biomarkers (AST/ALT)Neurotoxic Risk (BBB Penetration)
Avermectin B1a Murine (Oral)~10 mg/kgHigh ElevationHigh (At lower dose thresholds)
Avermectin B2a Murine (Oral)>30 mg/kgModerate ElevationModerate (Requires high doses)
B2a Microcapsules Teleost / Murine>50 mg/kgMinimal ElevationLow (Sustained release limits Cmax)
Self-Validating Protocol 2: In Vivo Acute Toxicity & Hepatic Biomarker Assessment
  • Step 1: Animal Acclimation & Baseline Bleed. Acclimate murine subjects for 7 days. Collect 50 µL of blood via the submandibular vein prior to dosing.

    • Self-Validation: Collecting baseline serum establishes an internal control for each subject, effectively canceling out inter-subject baseline physiological variance.

  • Step 2: Oral Gavage Administration. Administer Avermectin B2a suspended in a vehicle (e.g., 0.5% CMC-Na) via oral gavage.

    • Causality: Oral administration mimics the primary route of non-target environmental exposure, allowing for the assessment of first-pass hepatic metabolism and subsequent systemic toxicity.

  • Step 3: Clinical Observation. Monitor subjects continuously for 4 hours post-dosing, then daily, scoring for tremors, hypersalivation, and ataxia.

    • Causality: These specific phenotypic readouts provide a direct indication of blood-brain barrier (BBB) penetration and GABA receptor interference in the mammalian CNS.

  • Step 4: Serum Biomarker Analysis. At 48 hours post-dosing, euthanize subjects, collect terminal blood, and quantify serum AST and ALT.

    • Causality: Elevated serum AST and ALT are direct, systemic indicators of structural liver damage, corroborating the in vitro LDH findings.

  • Step 5: Histopathological Evaluation. Harvest hepatic tissue, fix in 10% formalin, and perform H&E staining.

    • Self-Validation: Microscopic observation of hepatocellular hydration degeneration and necrosis physically validates the biochemical AST/ALT readouts, closing the evidence loop.

Workflow S1 1. Animal Acclimation & Grouping S2 2. Avermectin B2a Administration (Oral) S1->S2 S3 3. Clinical Observation (Neurotoxicity Signs) S2->S3 S4 4. Serum Extraction (AST/ALT/LDH Assays) S3->S4 S5 5. Tissue Harvesting & Histopathology S4->S5

Step-by-step in vivo toxicological assessment workflow for Avermectin B2a.

Strategic Advantages of Avermectin B2a in Drug Development

Historically sidelined as a fermentation byproduct, Avermectin B2a is now recognized as a high-value starting material for next-generation agrochemicals and pharmaceuticals[5]. Its inherent structural properties grant it a lower baseline mammalian toxicity compared to Avermectin B1a. When utilized as a scaffold for novel derivatives—such as 5-deoxyavermectin B2a oxime esters—researchers can achieve >90% mortality against target pests (like Myzus persicae and Caenorhabditis elegans) while maintaining an exceptionally favorable safety profile for non-target organisms[2].

By leveraging the rigorous in vitro and in vivo validation protocols outlined above, drug development professionals can confidently advance Avermectin B2a derivatives through the preclinical pipeline.

Sources

A Comparative Guide to Validating Avermectin B2a Binding Affinity to Invertebrate Receptors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the binding affinity of compounds to their target receptors is a cornerstone of modern pharmacology and toxicology. This guide provides an in-depth, objective comparison of Avermectin B2a's binding performance with other key avermectins, supported by established experimental data and detailed validation protocols. Our focus is to equip you with the necessary knowledge to design and execute robust binding assays, ensuring the scientific integrity and reliability of your findings.

Introduction: The Avermectin Family and Their Neurotoxic Mechanism

Avermectins are a group of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis.[1][2] This family, which includes the well-known ivermectin and emamectin benzoate, exhibits potent anthelmintic and insecticidal properties.[1][2] Their primary mode of action in invertebrates is the blockade of electrical activity in nerve and muscle cells.[1] This is achieved by potentiating the effect of glutamate at glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates.[1][3] This leads to an influx of chloride ions, causing hyperpolarization and ultimately paralysis of the neuromuscular systems of these organisms.[1][4] Mammals, lacking these specific GluCls, are largely unaffected at comparable doses, providing a crucial margin of safety.[1]

Avermectin B2a is a naturally occurring component of the avermectin complex.[2][5] While often considered a minor component compared to the more abundant B1a, its distinct structure warrants a thorough investigation of its binding characteristics to fully understand the structure-activity relationships within this important class of compounds.

dot

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source 1. Receptor Source (e.g., Insect cell membranes, recombinant receptors) Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Receptor_Source->Membrane_Prep Incubation 4. Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Radioligand_Prep 3. Radioligand & Competitor Preparation (e.g., [3H]Ivermectin, unlabeled Avermectin B2a) Radioligand_Prep->Incubation Filtration 5. Separation of Bound from Free Radioligand (Rapid Filtration) Incubation->Filtration Counting 6. Quantification (Scintillation Counting) Filtration->Counting Data_Analysis 7. Data Analysis (Calculation of Ki/IC50) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a self-validating system for determining the binding affinity of Avermectin B2a.

A. Materials and Reagents:

  • Receptor Source: Membranes from a relevant invertebrate source (e.g., insect cell lines expressing GluCls, or head membranes from susceptible insect species).

  • Radioligand: A high-affinity radiolabeled avermectin, such as [³H]Ivermectin.

  • Unlabeled Competitor: Avermectin B2a (test compound) and a known high-affinity ligand like unlabeled ivermectin (positive control).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Fluid.

B. Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay). [6]

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled Avermectin B2a and the positive control (e.g., unlabeled ivermectin).

    • In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled competitor.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium. [6]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. [6] C. Data Analysis and Interpretation:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the unlabeled competitor (Avermectin B2a).

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Ki value for Avermectin B2a using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness through Self-Validation:

  • Positive Control: The inclusion of a known high-affinity ligand like ivermectin validates the assay's ability to detect competitive binding.

  • Non-Specific Binding Control: This is crucial for accurately determining the specific binding to the target receptor.

  • Reproducibility: Performing the assay in triplicate and on multiple occasions ensures the reliability of the obtained binding parameters.

Alternative and Complementary Validation Techniques

While radioligand binding assays are powerful, a multi-faceted approach provides a more comprehensive understanding of a compound's interaction with its target.

Electrophysiological Recordings

Electrophysiology offers a functional validation of binding by directly measuring the physiological response of the receptor. [7] Methodology Overview:

  • System Preparation: Use Xenopus oocytes or insect neurons expressing the target GluCls.

  • Recording: Employ two-electrode voltage-clamp or patch-clamp techniques to measure the chloride currents elicited by the application of glutamate. [8]3. Compound Application: Apply Avermectin B2a to the system and observe its effect on the glutamate-induced currents. Potentiation of the current would confirm a positive allosteric modulatory effect consistent with the known mechanism of avermectins.

dot

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording & Application cluster_analysis Data Analysis Cell_Prep 1. Cell Preparation (e.g., Xenopus oocytes expressing GluCls) Electrode_Prep 2. Electrode Preparation & Positioning Cell_Prep->Electrode_Prep Baseline_Recording 3. Baseline Current Recording (Application of Glutamate) Electrode_Prep->Baseline_Recording Compound_Application 4. Application of Avermectin B2a Baseline_Recording->Compound_Application Post_Application_Recording 5. Recording of Modulated Current Compound_Application->Post_Application_Recording Data_Analysis 6. Data Analysis (Quantification of Current Potentiation) Post_Application_Recording->Data_Analysis

Caption: Workflow for electrophysiological validation of Avermectin B2a activity.

Causality in Experimental Choice: Electrophysiology directly links binding to a functional outcome (ion channel modulation), providing a crucial layer of validation that binding assays alone cannot. It helps to distinguish between agonists, antagonists, and allosteric modulators.

Conclusion: A Rigorous Approach to Binding Affinity Validation

Validating the binding affinity of Avermectin B2a to invertebrate receptors requires a meticulous and multi-pronged approach. By combining the quantitative power of radioligand binding assays with the functional insights from electrophysiological recordings, researchers can build a comprehensive and reliable profile of this and other novel compounds. The protocols and comparative data presented in this guide are intended to serve as a robust framework for your experimental design, ensuring the generation of high-quality, reproducible, and scientifically sound data.

References

  • Avermectin. (2023, December 27). In Wikipedia. [Link]

  • Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. (2014, July 23). Pharmaceuticals and Medical Devices Agency. [Link]

  • Bioanalytical method validation guidelines for ligand binding assays. (2016, May 19). SlideShare. [Link]

  • Stubenrauch, K., Wessels, U., & Zdunek, J. (2016). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. Bioanalysis, 8(24), 2567–2576. [Link]

  • Kassam, S., Stoellner, S., & Lanshoeft, C. (2016). Validation of an integrated series of ligand-binding assays for the quantitative determination of antibody-drug conjugates in biological matrices. Bioanalysis, 8(6), 523–539. [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2020). Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. Pharmaceuticals, 13(8), 194. [Link]

  • Hibbs, R. E., & Gouaux, E. (2012). Ivermectin Binding Sites in Human and Invertebrate Cys-loop Receptors. Trends in pharmacological sciences, 33(8), 432–441. [Link]

  • Avermectin B2A. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • Forrester, S. G., Prichard, R. K., & Beech, R. N. (2003). An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus. Molecular pharmacology, 63(4), 934–943. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 23, 2026, from [Link]

  • DeSilva, B., Smith, W., & Weiner, R. (2002). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Pharmaceutical Research, 19(9), 1286–1300. [Link]

  • Investigating the Interaction of Avermectin Family Compounds against Tubulin Protein: A Molecular Docking Study. (2024, December 9). Longdom Publishing. [Link]

  • Kane, N. S., Hirschberg, B., & Qian, S. (2000). Drug-resistant Drosophila indicate glutamate-gated chloride channels are targets for the antiparasitics nodulisporic acid and ivermectin. Proceedings of the National Academy of Sciences, 97(25), 13949–13954. [Link]

  • Su, C., Zhou, S., & Wang, Y. (2017). Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin. Channels, 11(3), 189–199. [Link]

  • Weir, G. A., Cvetkovska, V., & Xie, Y. (2017). Using an engineered glutamate-gated chloride channel to silence sensory neurons and treat neuropathic pain at the source. Brain, 140(10), 2570–2585. [Link]

  • Wang, Y., Zhang, S., & Li, H. (2022). Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus. International Journal of Molecular Sciences, 23(8), 4153. [Link]

  • Docking view of the binding interactions of emamectin benzoate (EBZ)... (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach. (2022). Heliyon, 8(4), e09232. [Link]

  • Molecular Determinants of Ivermectin Sensitivity at the Glycine Receptor Chloride Channel. (2012). Journal of Biological Chemistry, 287(2), 1679-1687. [Link]

  • Wang, Y., Zhang, J., & Li, Z. (2018). Synthesis and insecticidal activities of 5-deoxyavermectin B2a oxime ester derivatives. RSC Advances, 8(10), 5431–5439. [Link]

  • Abamectin B2a derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Sequential and Simultaneous Interactions of Plant Allelochemical Flavone, Bt Toxin Vip3A, and Insecticide Emamectin Benzoate in Spodoptera frugiperda. (2022). Toxins, 14(10), 698. [Link]

  • Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. (2020, August 13). ResearchGate. [Link]

  • Emamectin benzoate: a novel avermectin derivative for the control of chilli pests. (2016). Journal of Experimental Zoology, India, 19(1), 105-110. [Link]

  • Cully, D. F., Wilkinson, H., Vassilatis, D. K., Etter, A., & Arena, J. P. (1996). Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates. Parasitology, 113 Suppl, S191-200. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved March 23, 2026, from [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 132, 275–295. [Link]

  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. (2016). Springer Protocols. [Link]

  • Jones, A. K., & Sattelle, D. B. (2015). Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae. Journal of Experimental Biology, 218(Pt 10), 1547–1555. [Link]

  • Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application. (2025, January 8). Journal of Agricultural and Food Chemistry. [Link]

  • Comparison of the chemical structure of ivermectin, abamectin,... (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Wolstenholme, A. J. (2012). Glutamate-gated chloride channels. The Journal of biological chemistry, 287(48), 40232–40238. [Link]

  • Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors. (2015). The Journal of general physiology, 146(4), 329–343. [Link]

  • Emamectin benzoate: A novel avermectin derivative for control of lepidopterous pests. (n.d.). ResearchGate. [Link]

  • Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. (2020, August 17). Semantic Scholar. [Link]

  • Dudel, J., Franke, C., & Hatt, H. (1990). Recordings of glutamate-gated ion channels in outside-out patches from Drosophila larval muscle. Neuroscience letters, 114(2), 207–212. [Link]

  • Drexler, G., & Sieghart, W. (1984). Properties of a high affinity binding site for [3H]avermectin B1a. European journal of pharmacology, 99(2-3), 269–277. [Link]

  • Doramectin. (2025, September 6). AERU - University of Hertfordshire. [Link]

  • Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors. (2015, September 25). The Journal of general physiology. [Link]

  • What are Glutamate-gated chloride channel modulators and how do they work? (2024, June 25). Synaptic Systems. [Link]

  • Lifschitz, A., Virkel, G., & Ballent, M. (2005). Doramectin concentration profiles in the gastrointestinal tract of topically-treated calves: Influence of animal licking restriction. Veterinary parasitology, 133(1), 69–76. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B2a
Reactant of Route 2
Avermectin B2a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.